Ethyl 2-chloro-6-fluorophenylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-chloro-6-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCLHPMDWPDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369797 | |
| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-85-8 | |
| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-chloro-6-fluorophenylacetate: A Technical Overview for Drug Development Professionals
CAS Number: 214262-85-8
This technical guide provides an in-depth overview of Ethyl 2-chloro-6-fluorophenylacetate, a key chemical intermediate in pharmaceutical and agrochemical research. The document details its chemical properties, synthesis protocols, and primary applications, with a focus on its role in drug development.
Core Chemical and Physical Properties
This compound is a substituted phenylacetate ester. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique chemical properties that are leveraged in organic synthesis.[1][2]
| Property | Value | Reference |
| CAS Number | 214262-85-8 | [3] |
| Molecular Formula | C10H10ClFO2 | [3] |
| Molecular Weight | 216.64 g/mol | [3] |
Synthesis and Experimental Protocols
The synthesis of substituted phenylacetates often involves multi-step reaction sequences. While a specific, detailed protocol for this compound was not found, a general understanding can be derived from similar syntheses. For instance, the preparation of related chloro-fluoro esters often involves the reaction of a corresponding halo ether with a strong acid or the chlorination of an acetoacetate precursor.
Generalized Experimental Protocol for Chlorination of an Acetoacetate Ester
This protocol is based on the synthesis of a structurally related compound, ethyl 2-chloroacetoacetate, and should be adapted and optimized for the specific target molecule.
Materials:
-
Ethyl acetoacetate (or a suitable phenylacetate precursor)
-
Sulfuryl chloride (SO2Cl2) or Thionyl chloride (SOCl2)[5][6]
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, n-heptane)[6]
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the starting ethyl phenylacetate in an anhydrous solvent.
-
Cool the reaction mixture to a temperature between -5 to 10 °C using an ice bath.[5]
-
Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride) dropwise, ensuring the temperature is maintained.[5]
-
After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for several hours (e.g., 4 hours) to ensure the reaction goes to completion.[5]
-
Quench the reaction by carefully washing the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by vacuum distillation to yield the final product.
Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel, as they can evolve corrosive and toxic gases like hydrogen fluoride or sulfur dioxide. Appropriate personal protective equipment (PPE) is mandatory.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, with significant applications in several key areas:
-
Pharmaceutical Development: It is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the creation of anti-inflammatory and analgesic drugs.[1][2] The specific substitution pattern of the phenyl ring is often a key pharmacophore in active pharmaceutical ingredients (APIs). The presence of chlorine is a common feature in over 250 FDA-approved drugs and is integral to the therapeutic activity of many pharmaceuticals.[7] For example, derivatives of N-(2-chloro-6-methyl-phenyl) amides have been identified as potent kinase inhibitors for antitumor applications.[8]
-
Agrochemical Chemistry: This compound is utilized in the formulation of modern pesticides and herbicides, where its structure contributes to the efficacy of the final product.[1][2]
-
Material Science: It finds use in the creation of specialty polymers and high-performance materials.[1][2]
-
Fluorine Chemistry Research: The fluorine atom in its structure makes it a valuable compound for research into fluorinated molecules, which often possess unique and beneficial properties.[1][2]
Logical Workflow and Synthesis Pathway
The general logic for the application of this compound in drug discovery follows a typical research and development pipeline.
Caption: Workflow from chemical synthesis to drug development.
The synthesis of a target API often begins with a precursor which is then esterified to produce the key intermediate, this compound. This intermediate is then subjected to further chemical modifications to build the final, more complex API. This API then undergoes rigorous preclinical and clinical testing before it can be approved as a final drug product.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 3. calpaclab.com [calpaclab.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 6. Ethyl 2-chloroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-chloro-6-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-6-fluorophenylacetate is a substituted phenylacetate ester that serves as a key intermediate in the synthesis of various biologically active molecules. Its utility is prominent in the fields of pharmaceutical and agrochemical research and development. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside a detailed, plausible experimental protocol for its synthesis. The information is structured to be a practical resource for laboratory and industrial applications.
Chemical and Physical Properties
The properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClFO₂ | [1] |
| Molecular Weight | 216.64 g/mol | [1] |
| CAS Number | 214262-85-8 | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.24 g/cm³ | [1] |
| Refractive Index (n20D) | 1.5 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Conditions | Room Temperature | [1] |
Synthesis
This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-chloro-6-fluorophenylacetic acid. A common and efficient method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: A diagram illustrating the two-step synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 2-chloro-6-fluorophenylacetic acid via Fischer esterification.
Materials:
-
2-chloro-6-fluorophenylacetic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-fluorophenylacetic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The addition should be done slowly and cautiously as the reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed at reflux for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (C₆H₃): Expected in the range of δ 7.0-7.5 ppm. The splitting pattern will be complex due to the presence of both chloro and fluoro substituents.
-
Methylene Protons (CH₂): A singlet is expected around δ 3.8-4.2 ppm.
-
Ethyl Protons (OCH₂CH₃): A quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): Expected in the range of δ 168-172 ppm.
-
Aromatic Carbons (C₆H₃): Multiple signals are expected between δ 115-160 ppm. The carbons directly attached to the halogen atoms will show characteristic shifts.
-
Methylene Carbon (CH₂): A signal is expected around δ 40-45 ppm.
-
Ethyl Carbons (OCH₂CH₃): Signals are expected around δ 60-62 ppm (OCH₂) and δ 13-15 ppm (CH₃).
IR (Infrared) Spectroscopy:
-
C=O Stretch (Ester): A strong absorption band is expected around 1735-1750 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band is expected in the region of 1150-1300 cm⁻¹.
-
C-Cl Stretch: An absorption band is expected in the range of 600-800 cm⁻¹.
-
C-F Stretch: A strong absorption band is expected in the range of 1000-1400 cm⁻¹.
-
Aromatic C-H Stretch: Absorption bands are expected above 3000 cm⁻¹.
-
Aromatic C=C Bending: Absorption bands are expected in the region of 1450-1600 cm⁻¹.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly for the preparation of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final products. It is often utilized in the development of anti-inflammatory and analgesic drugs.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a summary of the currently available information on the chemical properties of this compound. While some experimental data is not publicly accessible, the provided information on its physical characteristics, a plausible synthesis protocol, and predicted spectroscopic data serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further experimental investigation is warranted to fully characterize this important chemical intermediate.
References
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-chloro-6-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-6-fluorophenylacetate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural integrity and purity are paramount for the successful synthesis of target molecules. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical endeavors.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | ~7.1 |
| -CH₂- (ethyl) | ~4.2 - 4.4 | Quartet (q) | ~7.1 |
| -CH₂- (acetate) | ~3.8 - 4.0 | Singlet (s) | N/A |
| Aromatic-H | ~7.0 - 7.5 | Multiplet (m) | N/A |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~61 |
| -CH₂- (acetate) | ~40-45 |
| Aromatic C-Cl | ~130-135 |
| Aromatic C-F | ~158-162 (d, ¹JCF ≈ 245 Hz) |
| Other Aromatic C | ~115-135 |
| C=O (ester) | ~170 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (ester) | ~1735 - 1750 | Strong |
| C-O (ester) | ~1000 - 1300 | Strong |
| C-H (aromatic) | ~3000 - 3100 | Medium |
| C-H (aliphatic) | ~2850 - 3000 | Medium |
| C-F | ~1000 - 1400 | Strong |
| C-Cl | ~600 - 800 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (relative intensity) | Description |
| [M]⁺ | ~216/218 (3:1) | Molecular ion peak with chlorine isotope pattern |
| [M - OCH₂CH₃]⁺ | ~171/173 | Loss of the ethoxy group |
| [C₇H₄ClF]⁺ | ~142/144 | Fragment from the phenylacetyl group |
| [C₂H₅]⁺ | ~29 | Ethyl fragment |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a Pasteur pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2]
-
The final volume in the NMR tube should be approximately 4-5 cm in height.[3]
¹H and ¹³C NMR Acquisition:
-
Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[3]
-
Tuning and Matching: Tune the probe to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.[3]
-
Acquisition Parameters:
-
¹H NMR: Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is generally adequate.
-
¹³C NMR: A wider spectral width is needed (e.g., 0-200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.[2]
-
-
Data Processing: After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. For quantitative analysis, integrate the peaks.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.[4]
-
Place one to two drops of liquid this compound onto the center of one salt plate.[5]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.[4]
IR Spectrum Acquisition:
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, a small amount of the liquid sample is placed in a capillary tube which is then inserted into the ion source.
-
The sample is vaporized by heating.[6]
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[7][8]
Mass Analysis and Detection:
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.[9]
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. research.reading.ac.uk [research.reading.ac.uk]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. webassign.net [webassign.net]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Core Topic: Elucidating the Bioactivity of Molecules Derived from Ethyl 2-chloro-6-fluorophenylacetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-6-fluorophenylacetate is a halogenated aromatic ester primarily recognized for its role as a versatile chemical intermediate. In the landscape of pharmaceutical and agrochemical research, it serves as a crucial building block in the synthesis of more complex, biologically active molecules.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts specific steric and electronic properties that are leveraged by medicinal chemists to design novel compounds with desired pharmacological profiles. This guide will clarify the role of this compound as a precursor and provide a detailed examination of the mechanism of action of a potent and selective drug candidate synthesized from a closely related chemical scaffold: a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor incorporating the 2-chloro-6-fluorophenyl moiety.
Case Study: A Potent Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitor
A notable example of a pharmacologically active agent derived from a 2-chloro-6-fluorophenyl precursor is the compound 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide (referred to herein as Compound 17d as in the primary literature).[2] This molecule has been identified as a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade.[2]
Mechanism of Action
Compound 17d exerts its anti-inflammatory effects by specifically targeting and inhibiting the enzymatic activity of mPGES-1.[2] mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[3] During inflammation, the expression of both cyclooxygenase-2 (COX-2) and mPGES-1 is upregulated.[4] COX-2 converts arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2).[5] mPGES-1 then catalyzes the isomerization of PGH2 to PGE2, a key mediator of inflammation, pain, and fever.[3][5] By inhibiting mPGES-1, Compound 17d effectively blocks the final step in the production of PGE2, thereby reducing the downstream inflammatory response.[2] This targeted approach is advantageous over non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes, as it avoids the disruption of other prostanoid pathways that are important for physiological functions.[3][4]
Signaling Pathway
The synthesis of PGE2 and the point of intervention by the mPGES-1 inhibitor are depicted in the following signaling pathway.
Caption: Prostaglandin E2 Synthesis Pathway and Inhibition Point.
Quantitative Data
The inhibitory potency and selectivity of Compound 17d have been characterized through various in vitro and in vivo assays. The key quantitative data are summarized below.
| Assay Type | Target/System | Species | IC50 / ED50 |
| Enzyme Inhibition | mPGES-1 | Human | 8 nM |
| mPGES-1 | Guinea Pig | 10.79 nM | |
| Cell-based Assay | A549 Cells (PGE2 production) | Human | 16.24 nM |
| Whole Blood Assay | PGE2 Production | Human | 249.9 nM |
| In Vivo Efficacy | LPS-induced Thermal Hyperalgesia | Guinea Pig | 36.7 mg/kg |
Data sourced from Muthukaman et al., 2016.[2]
Experimental Protocols
In Vitro mPGES-1 Inhibition Assay (Cell-Free)
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system.
Methodology:
-
Enzyme Preparation: A microsomal fraction containing mPGES-1 is prepared from cells overexpressing the enzyme (e.g., stimulated A549 human lung carcinoma cells).[6]
-
Reaction Mixture: The assay is typically conducted in a 96-well plate. The reaction buffer, the test compound at various concentrations, the microsomal enzyme preparation, and the cofactor glutathione (GSH) are added to each well.[6]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).[6]
-
Incubation: The reaction mixture is incubated for a short period (e.g., 60 seconds) at a controlled temperature.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., stannous chloride or ferric chloride).[6]
-
Quantification: The amount of PGE2 produced is quantified using a commercially available Prostaglandin E2 ELISA kit.[6]
-
Data Analysis: The percentage of mPGES-1 inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a non-linear regression model.[6]
Caption: Workflow for Cell-Free mPGES-1 Inhibition Assay.
In Vivo LPS-Induced Thermal Hyperalgesia Model
This animal model is used to assess the in vivo efficacy of anti-inflammatory and analgesic compounds.
Methodology:
-
Animal Model: The study is typically conducted in rodents, such as guinea pigs or mice.[2][7]
-
Induction of Hyperalgesia: A state of heightened sensitivity to thermal stimuli (hyperalgesia) is induced by administering a pro-inflammatory agent, such as lipopolysaccharide (LPS), typically via intraperitoneal or intraplantar injection.[7][8]
-
Drug Administration: The test compound (e.g., Compound 17d) is administered to the animals, usually orally, at various doses prior to or after the LPS challenge.[2]
-
Assessment of Thermal Nociception: The animal's response to a thermal stimulus is measured at specific time points after drug administration. A common method is the hot plate test, where the latency for the animal to exhibit a pain response (e.g., paw licking or jumping) when placed on a heated surface is recorded.[7][9]
-
Data Analysis: The effect of the test compound on reversing the LPS-induced reduction in response latency is evaluated. The dose at which the compound produces a 50% reversal of the hyperalgesic effect (ED50) is calculated.[2]
Caption: Workflow for LPS-Induced Thermal Hyperalgesia Model.
Conclusion
While this compound itself is not a biologically active agent, it represents a key synthetic intermediate for the development of novel therapeutics. The case study of the mPGES-1 inhibitor, Compound 17d, demonstrates how the 2-chloro-6-fluorophenyl moiety can be incorporated into a larger molecular framework to achieve high potency and selectivity for a specific biological target. The inhibition of the mPGES-1/PGE2 pathway presents a promising strategy for the development of next-generation anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs. Further research into derivatives built from such intermediates will continue to be a valuable endeavor in drug discovery.
References
- 1. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis of Ethyl 2-chloro-6-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 2-chloro-6-fluorophenylacetate, a key intermediate in the development of various pharmaceutical compounds, particularly anti-inflammatory and analgesic drugs. The synthesis commences from the readily available starting material, 2-chloro-6-fluorotoluene, and proceeds through a multi-step sequence involving side-chain chlorination, cyanation, hydrolysis, and final esterification.
This document details the experimental protocols for each key transformation, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic workflow and logical relationships to aid in understanding and practical application.
Overall Synthetic Pathway
The synthesis of this compound can be achieved in four principal steps starting from 2-chloro-6-fluorotoluene. The overall transformation is depicted below:
Caption: Overall synthetic route to this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each step of the synthesis. These protocols are based on established chemical transformations for analogous compounds and provide a robust framework for the preparation of this compound.
Step 1: Synthesis of 2-Chloro-6-fluorobenzyl chloride
This step involves the free-radical side-chain chlorination of 2-chloro-6-fluorotoluene. Photo-initiation is a common method to achieve this transformation.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-Chloro-6-fluorobenzyl chloride.
Methodology: A four-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, and a thermometer. The flask is charged with 2-chloro-6-fluorotoluene. The reaction mixture is heated to 150-180 °C under irradiation from a metal halide lamp. Chlorine gas is then bubbled through the stirred solution. The progress of the reaction is monitored by gas chromatography (GC). The chlorination is continued until the concentration of the starting material is minimized and the desired 2-chloro-6-fluorobenzyl chloride is the major product. Upon completion, the chlorine gas flow is stopped, and the reaction mixture is purged with nitrogen to remove any residual chlorine. The crude product is typically used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Chloro-6-fluorotoluene |
| Reagent | Chlorine gas |
| Reaction Temperature | 150-180 °C |
| Monitoring | Gas Chromatography (GC) |
| Endpoint | Content of monochloro-intermediate < 0.5% of desired product |
| Purity of Crude Product | Variable, contains di- and tri-chlorinated byproducts |
Step 2: Synthesis of 2-Chloro-6-fluorobenzyl cyanide
This step involves the nucleophilic substitution of the chloride in 2-chloro-6-fluorobenzyl chloride with a cyanide group.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-Chloro-6-fluorobenzyl cyanide.
Methodology: In a sealed reaction vessel, copper(I) iodide and toluene are added, followed by potassium ferrocyanide and 2-chloro-6-fluorobenzyl chloride. The vessel is sealed, and the mixture is heated to 180 °C with vigorous stirring for 20 hours. After cooling to room temperature, the reaction mixture is filtered to remove solid byproducts. The filtrate is concentrated under reduced pressure, and the resulting crude 2-chloro-6-fluorobenzyl cyanide can be purified by recrystallization or distillation.
Quantitative Data (based on analogous reaction):
| Parameter | Value |
| Starting Material | 2-Chloro-6-fluorobenzyl chloride |
| Reagents | Potassium ferrocyanide (K₄[Fe(CN)₆]), Copper(I) iodide (CuI) |
| Solvent | Toluene |
| Reaction Temperature | 180 °C |
| Reaction Time | 20 hours |
| Reported Yield | ~85% (for p-fluorobenzyl chloride) |
Step 3: Synthesis of 2-Chloro-6-fluorophenylacetic acid
This step involves the hydrolysis of the nitrile group of 2-chloro-6-fluorobenzyl cyanide to a carboxylic acid.
Experimental Workflow:
An In-depth Technical Guide to Ethyl 2-chloro-6-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-6-fluorophenylacetate is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of a variety of target molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and applications, with a particular emphasis on its role in drug discovery and development.
Physicochemical Properties
This compound is a colorless to light yellow clear liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 214262-85-8 | [1] |
| Molecular Formula | C₁₀H₁₀ClFO₂ | [1] |
| Molecular Weight | 216.64 g/mol | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Density | 1.24 g/mL | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Refractive Index (n20D) | 1.5 | [1] |
| Storage Conditions | Room Temperature | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the esterification of 2-chloro-6-fluorophenylacetic acid. A detailed experimental protocol is outlined in the following section.
Experimental Protocol: Esterification of 2-chloro-6-fluorophenylacetic acid
This protocol is based on the procedure described in patent EP2695855A1.
Materials:
-
2-chloro-6-fluorophenylacetic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate solution (aqueous)
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-chloro-6-fluorophenylacetic acid (1 part by weight) in toluene (3 parts by volume), add ethanol (3 parts by volume) and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and remove the water formed during the reaction azeotropically using a Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
After completion of the reaction, cool the mixture to room temperature.
-
Wash the organic phase sequentially with water, aqueous sodium bicarbonate solution, and again with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95% | EP2695855A1 |
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from 2-chloro-6-fluorophenylacetic acid and ethanol in the presence of an acid catalyst is a classic example of a Fischer-Speier esterification. The reaction mechanism involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][3]
-
Nucleophilic attack by the alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon.[2][3]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][3]
-
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.[2][3]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2][3]
References
A Comprehensive Technical Guide to the Solubility of Ethyl 2-chloro-6-fluorophenylacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Predicted Solubility Profile
Based on the general principle of "like dissolves like," Ethyl 2-chloro-6-fluorophenylacetate, an ester with halogenated phenyl and ethyl groups, is expected to be soluble in a range of common organic solvents and poorly soluble in water. The following table provides a qualitative prediction of its solubility. For comparison, data for the structurally related compound, Ethyl Chloroacetate, is included.
| Solvent | Predicted Solubility of this compound | Reported Solubility of Ethyl Chloroacetate |
| Ethanol | Miscible | Miscible[1][2] |
| Diethyl Ether | Miscible | Miscible[1] |
| Acetone | Miscible | Miscible[1][3] |
| Benzene | Soluble | Soluble[1][3] |
| n-Hexane | Soluble | Data not available |
| Chloroform | Soluble | Data not available |
| Water | Insoluble/Slightly Soluble | Insoluble/Slightly Soluble[1][3][4] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure the solution becomes saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary studies can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to avoid transferring any undissolved solid.
-
Dilute the collected sample gravimetrically or volumetrically with the same solvent to a concentration within the calibrated range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the samples.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Visualization of a Representative Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of a related compound, ethyl 2-chloroacetoacetate, which provides a logical representation of the steps involved in the synthesis of such esters.[5]
Caption: A representative workflow for the synthesis of an ethyl chloroacetate derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl Chloroacetate: Complete Guide - HighMountain Chem [highmountainco.com]
- 3. Ethyl chloroacetate | 105-39-5 [chemicalbook.com]
- 4. Ethyl Chloroacetate - High Purity at Attractive Prices [sontaraorgano.in]
- 5. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
Technical Guide: Ethyl 2-chloro-6-fluorophenylacetate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability, synthesis, and applications of Ethyl 2-chloro-6-fluorophenylacetate (CAS No. 214262-85-8), a key building block in the development of novel pharmaceuticals and agrochemicals.
Introduction
This compound is a substituted phenylacetate ester. Its unique structure, featuring both chlorine and fluorine atoms on the phenyl ring, makes it a valuable and versatile intermediate in organic synthesis.[1] These halogen substituents can significantly influence the steric and electronic properties of the molecule, providing a scaffold for the development of biologically active compounds with tailored pharmacological profiles. It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][2]
Commercial Availability
This compound is commercially available from several major chemical suppliers, ensuring a reliable supply chain for research and development purposes. The compound is typically offered in high purity, suitable for sensitive synthetic applications.
| Supplier | Catalog Number | Purity | Available Quantities |
| TCI America | E1038 | >98.0% (GC) | 1 g, 5 g |
| Fisher Scientific | E10381G | >98.0% (GC) | 1 g |
| Sigma-Aldrich / Merck | - | - | Product listed |
| Chem-Impex | - | ≥ 98% (GC) | - |
Data compiled from supplier catalogs. Availability and quantities are subject to change. Please consult the respective supplier's website for current information.
Synthesis and Experimental Protocols
Proposed Synthesis: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6][7] Using a large excess of the alcohol can shift the chemical equilibrium towards the product, maximizing the yield.[8]
Detailed Experimental Protocol
Materials:
-
2-Chloro-6-fluorophenylacetic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, serving as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄, for drying)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-6-fluorophenylacetic acid and anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the mixture by removing excess ethanol using a rotary evaporator.
-
Work-up: Dilute the residue with ethyl acetate and carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil, crude this compound, can be further purified by vacuum distillation or column chromatography if necessary.
Applications in Drug Discovery and Development
This compound serves as a crucial starting material and intermediate in the synthesis of more complex molecules for pharmaceutical applications.[1] Its structure is a common feature in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the ortho-chloro and ortho-fluoro substituents can influence the conformation of the molecule, which is often a key factor in its binding affinity to biological targets.
The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further molecular elaboration. These subsequent reactions, such as amide bond couplings or cyclizations, allow for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 5. calpaclab.com [calpaclab.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Whitepaper: Ethyl 2-chloro-6-fluorophenylacetate - A Key Intermediate in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ethyl 2-chloro-6-fluorophenylacetate is a substituted phenylacetic acid derivative that serves as a crucial intermediate in the synthesis of biologically active molecules.[1][2][3] While direct biological activity of this compound is not extensively documented, its significance lies in its role as a building block for pharmaceuticals, particularly in the development of novel anti-inflammatory and analgesic drugs.[1][2][3] The presence of both chloro and fluoro substituents on the phenyl ring makes it a valuable synthon for introducing these moieties into larger, more complex molecules to modulate their pharmacological properties. This technical guide provides an overview of its chemical properties, a representative synthesis protocol, and explores the potential biological activities of the classes of compounds derived from it.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] Its key identifying and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 214262-85-8 | [1] |
| Molecular Formula | C₁₀H₁₀ClFO₂ | [1] |
| Molecular Weight | 216.64 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Density | 1.24 g/cm³ | [1] |
| Refractive Index | n20D 1.5 | [1] |
| Storage Conditions | Room Temperature | [1] |
Synthesis of this compound
As a key intermediate, the synthesis of this compound is a critical step in the production of its downstream derivatives. While specific industrial synthesis protocols are often proprietary, a general and representative two-step laboratory-scale synthesis can be proposed, starting from 2-chloro-6-fluorobenzyl cyanide. This involves the hydrolysis of the nitrile to form 2-chloro-6-fluorophenylacetic acid, followed by Fischer esterification.
Experimental Protocol: Representative Synthesis
Step 1: Hydrolysis of 2-chloro-6-fluorobenzyl cyanide to 2-chloro-6-fluorophenylacetic acid
This procedure is adapted from the general acid-catalyzed hydrolysis of benzyl cyanides.
-
Apparatus Setup: A 2-liter round-bottom flask is equipped with a mechanical stirrer and a reflux condenser.
-
Reaction Mixture: To the flask, add 700 mL of water and 500 mL of concentrated sulfuric acid, with careful cooling. Once the diluted acid has cooled, add 1 mole of 2-chloro-6-fluorobenzyl cyanide.
-
Reaction Conditions: The mixture is heated to reflux and stirred vigorously for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is poured into 1.5 L of cold water with stirring. The precipitated solid, crude 2-chloro-6-fluorophenylacetic acid, is collected by filtration.
-
Purification: The crude acid is washed with several portions of hot water to remove impurities. The product can be further purified by recrystallization from a suitable solvent like a toluene/heptane mixture.
Step 2: Esterification of 2-chloro-6-fluorophenylacetic acid
This procedure follows the standard Fischer esterification method.
-
Apparatus Setup: A 1-liter round-bottom flask is fitted with a reflux condenser and a Dean-Stark trap.
-
Reaction Mixture: The flask is charged with 1 mole of the dried 2-chloro-6-fluorophenylacetic acid, 500 mL of absolute ethanol (which acts as both solvent and reactant), and a catalytic amount (2-3 mL) of concentrated sulfuric acid.
-
Reaction Conditions: The mixture is heated to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Work-up: The excess ethanol is removed by rotary evaporation. The residue is dissolved in 500 mL of diethyl ether and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, this compound. Purity can be assessed by GC-MS and NMR.
Potential Biological Activity and Applications
This compound is primarily recognized as an intermediate for creating more complex molecules with potential therapeutic applications, especially in the realm of anti-inflammatory and analgesic agents.[1][2] The halogenated phenylacetate core is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Role in Anti-Inflammatory Drug Discovery
A major mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, NSAIDs reduce the production of these pro-inflammatory prostaglandins.
Given its structural features, this compound is an ideal starting point for the synthesis of novel COX inhibitors. The phenylacetic acid moiety is a known pharmacophore that can be elaborated with additional functional groups to enhance binding affinity and selectivity for the COX enzymes.
As a representative example of the type of biological activity targeted by compounds derived from such intermediates, the table below shows the inhibitory concentrations for a well-established NSAID, Celecoxib, which is a selective COX-2 inhibitor.
| Compound | Target | IC₅₀ (μM) | Assay Condition |
| Celecoxib | COX-1 | 15 | Human, in vitro |
| COX-2 | 0.04 | Human, in vitro |
Note: This data is for a representative NSAID and is not data for this compound itself. The purpose is to illustrate the therapeutic target and potency of drugs in the class for which this intermediate is relevant.
Prostaglandin Biosynthesis Signaling Pathway
The diagram below illustrates the signaling pathway for prostaglandin synthesis from arachidonic acid and highlights the role of COX enzymes as the target for NSAIDs.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for anti-inflammatory and analgesic compounds makes it a compound of interest for medicinal chemists and pharmaceutical researchers. While it does not possess significant biological activity itself, its structural framework is key to the synthesis of potent and selective therapeutic agents. Further research into the derivatization of this intermediate could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
Methodological & Application
Application of Ethyl 2-chloro-6-fluorophenylacetate in the Synthesis of Potent Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 2-chloro-6-fluorophenylacetate is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts desirable physicochemical properties to the final drug molecules, such as enhanced metabolic stability and binding affinity to biological targets. This document provides detailed application notes on its use in the synthesis of a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.
Application Example: Synthesis of a Novel mPGES-1 Inhibitor
This compound is a critical starting material for the synthesis of a class of potent anti-inflammatory compounds, including the clinical candidate GRC 27864. These molecules are highly selective inhibitors of mPGES-1, an enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2][3][4][5] The inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory conditions such as osteoarthritis and rheumatoid arthritis, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.
One of the most potent compounds in this class is 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide (a close analog or the actual structure of GRC 27864).[6]
Quantitative Data Summary
The following table summarizes the biological activity of the target compound.
| Compound Name | Target | Assay Type | IC50 (nM) | Species | Reference |
| 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide | mPGES-1 | Enzyme Assay | 8 | Human | [6] |
| mPGES-1 | A549 Cell-Based Assay | 16.24 | Human | [6] | |
| mPGES-1 | Human Whole Blood | 249.9 | Human | [6] | |
| mPGES-1 | Enzyme Assay | 10.79 | Guinea Pig | [6] |
Experimental Protocols
While the precise, step-by-step industrial synthesis of GRC 27864 starting from this compound is proprietary, the key chemical transformations to construct the core of this and similar mPGES-1 inhibitors are well-established in the chemical literature. The overall synthetic strategy involves the construction of a substituted benzimidazole core. A plausible and representative synthetic workflow is outlined below.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of the target mPGES-1 inhibitor.
Protocol 1: Synthesis of the Benzimidazole Core
This protocol describes a general method for the cyclization reaction to form the benzimidazole core, a key step in the synthesis of the target molecule.
Materials:
-
Substituted o-phenylenediamine intermediate
-
2-chloro-6-fluorophenylacetic acid
-
Polyphosphoric acid (PPA) or another suitable condensing agent
-
Toluene or another high-boiling point solvent
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
A mixture of the substituted o-phenylenediamine intermediate (1.0 eq) and 2-chloro-6-fluorophenylacetic acid (1.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
After cooling, polyphosphoric acid is added, and the mixture is heated at a high temperature (e.g., 180 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
The reaction mixture is cooled to room temperature and then carefully poured into a stirred mixture of ice and water.
-
The mixture is neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the 2-((2-chloro-6-fluorophenyl)methyl)benzimidazole intermediate.
Signaling Pathway
The target molecule, an mPGES-1 inhibitor, acts on the prostaglandin E2 synthesis pathway, which is a critical component of the inflammatory response.
Prostaglandin E2 Synthesis and mPGES-1 Inhibition Pathway
Caption: The prostaglandin E2 synthesis pathway and the point of inhibition by GRC 27864.
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2).[1][4][5] The cyclooxygenase-2 (COX-2) enzyme then converts arachidonic acid into prostaglandin H2 (PGH2).[1][4][5] Subsequently, microsomal prostaglandin E synthase-1 (mPGES-1) catalyzes the isomerization of PGH2 to prostaglandin E2 (PGE2).[1][3][4][5] PGE2 is a potent mediator of inflammation, pain, and fever.[3] GRC 27864 selectively inhibits mPGES-1, thereby blocking the production of PGE2 and reducing the inflammatory response.[1][2][3][4]
References
- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-chloro-6-fluorophenylacetate: A Versatile Building Block for Novel Agrochemicals
Introduction
Ethyl 2-chloro-6-fluorophenylacetate is a key chemical intermediate increasingly utilized in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts desirable properties to the resulting active ingredients, including enhanced biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound as a foundational building block in the development of novel herbicides. The focus is on a synthetic pathway to a potent isoxazole-based herbicide, demonstrating the versatility of this starting material for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
Application in Herbicide Synthesis
This compound serves as a convenient precursor to the 2-chloro-6-fluorophenylacetyl moiety, a critical pharmacophore in a new class of isoxazole herbicides. These herbicides are designed to target key enzymes in plant metabolic pathways, leading to effective weed control. The synthetic strategy involves a multi-step sequence that begins with the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to an aldehyde, and subsequent elaboration to the final heterocyclic herbicide.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of the isoxazole herbicide from this compound.
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1. Hydrolysis | This compound | 2-chloro-6-fluorophenylacetic acid | Sodium Hydroxide, Water | Ethanol/Water | >95 | High |
| 2. Reduction | 2-chloro-6-fluorophenylacetic acid | 2-chloro-6-fluorobenzaldehyde | Lithium aluminum hydride (or other suitable reducing agent) | THF | ~80-90 | High |
| 3. Oximation | 2-chloro-6-fluorobenzaldehyde | 2-chloro-6-fluorobenzaldehyde oxime | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol/Water | 97.0 | - |
| 4. Chlorination | 2-chloro-6-fluorobenzaldehyde oxime | 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride | N-Chlorosuccinimide (NCS) | DMF | 87.0 | - |
| 5. Cyclization | 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Ethyl acetoacetate, Sodium ethoxide | Ethanol | 72.0 | - |
| 6. Acyl ahl_oride_ formation | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | Thionyl chloride (SOCl₂) | Toluene | High | - |
| 7. Amidation | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole | Oxazolidin-2-one, Sodium hydroxide | Dichloromethane | 83.4 | High |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2-chloro-6-fluorophenylacetic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: Add a solution of sodium hydroxide (1.2 eq.) in water to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated hydrochloric acid to pH 2-3, resulting in the precipitation of the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-chloro-6-fluorophenylacetic acid as a white solid.
Protocol 2: Reduction of 2-chloro-6-fluorophenylacetic acid to 2-chloro-6-fluorobenzaldehyde
-
Reaction Setup: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-chloro-6-fluorophenylacetic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quenching and Work-up: Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash the filter cake with THF.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-6-fluorobenzaldehyde.
Protocol 3: Synthesis of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole[1]
This multi-step synthesis starts with the 2-chloro-6-fluorobenzaldehyde obtained from Protocol 2.
-
Step 3.1: Oximation: Dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq.) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 eq.) and sodium hydroxide (1.1 eq.). Stir the mixture at room temperature for 1-2 hours. The resulting 2-chloro-6-fluorobenzaldehyde oxime can be isolated by filtration.[1]
-
Step 3.2: Chlorination: Treat the oxime from the previous step with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) to yield 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride.[1]
-
Step 3.3: Cyclization: React the N-hydroxybenzimidoyl chloride with ethyl acetoacetate in the presence of a base like sodium ethoxide in ethanol. This cyclocondensation reaction forms the isoxazole ring, yielding 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid after hydrolysis of the ester.[1]
-
Step 3.4: Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride (SOCl₂) in an inert solvent like toluene.
-
Step 3.5: Amidation: In a suitable solvent such as dichloromethane, react the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride with oxazolidin-2-one in the presence of a base (e.g., sodium hydroxide) to obtain the final product, 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole.[1]
Visualizations
Caption: Synthetic pathway from this compound to the target isoxazole herbicide.
Caption: General experimental workflow for the synthesis of the isoxazole herbicide.
References
Application Notes and Protocols for HPLC Analysis of Ethyl 2-chloro-6-fluorophenylacetate
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 2-chloro-6-fluorophenylacetate. The protocols are intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this intermediate. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and reproducible.
Experimental Protocol
This section details the necessary materials, equipment, and procedures for the HPLC analysis.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm membrane filters for solvent and sample filtration
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
Based on methods for structurally similar compounds such as fluorophenylacetic acid derivatives and ethyl phenylacetate, the following chromatographic conditions are recommended.[1][2][3]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., in a 60:40 v/v ratio) |
| Acidifier | 0.1% Phosphoric acid or Formic acid in the aqueous phase |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 264 nm (based on fluorophenylacetic acid isomers)[1] or low UV |
Preparation of Solutions
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water. Add 1 mL of phosphoric acid or formic acid to the mixture. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a series of calibration standards by further dilution with the mobile phase.
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.[4] Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.[4]
Method Validation (Summary of Potential Results)
The analytical method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics.
| Validation Parameter | Expected Results |
| Linearity | Correlation coefficient (r²) > 0.999 over a specified concentration range. |
| Accuracy | Recovery between 98% and 102%. |
| Precision (RSD) | Repeatability (Intra-day) < 2.0%, Intermediate Precision (Inter-day) < 2.0%. |
| Limit of Detection (LOD) | To be determined experimentally based on signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | To be determined experimentally based on signal-to-noise ratio (e.g., 10:1). |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
References
- 1. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 2. impressions.manipal.edu [impressions.manipal.edu]
- 3. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for the Hydrolysis of Ethyl 2-chloro-6-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the hydrolysis of Ethyl 2-chloro-6-fluorophenylacetate to yield 2-chloro-6-fluorophenylacetic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols and data presented are based on established chemical principles and analogous procedures for similar halogenated phenylacetate esters.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its hydrolysis to the corresponding carboxylic acid, 2-chloro-6-fluorophenylacetic acid, is a fundamental conversion. This protocol details a standard base-catalyzed hydrolysis procedure, which is generally efficient and high-yielding for this class of compounds.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the base-catalyzed hydrolysis of substituted ethyl phenylacetates, based on analogous reactions.[2][3] These values should serve as a guideline for optimizing the hydrolysis of this compound.
| Parameter | Value | Notes |
| Reactant | This compound | - |
| Reagent | Sodium Hydroxide (NaOH) | Aqueous Solution |
| Solvent | Water / Ethanol (co-solvent) | The addition of a co-solvent like ethanol can improve the solubility of the ester.[2] |
| Temperature | 60-80 °C | Reflux conditions are commonly employed.[2] |
| Reaction Time | 2-4 hours | Reaction progress should be monitored by TLC or HPLC. |
| Expected Yield | >85% | Based on similar hydrolysis reactions.[3] |
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol describes the hydrolysis of this compound using sodium hydroxide.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in ethanol (approximately 5-10 mL of ethanol per gram of ester).
-
In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide. For each mole of the ester, use approximately 1.5 to 2.0 molar equivalents of NaOH.
-
Add the NaOH solution to the stirred solution of the ester in the round-bottom flask.
-
-
Hydrolysis Reaction:
-
Attach a reflux condenser to the flask and place the setup in a heating mantle or oil bath.
-
Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).[2]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a significant amount of ethanol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a beaker and cool it in an ice bath.
-
Slowly and carefully acidify the solution to a pH of approximately 1-2 by adding concentrated hydrochloric acid dropwise with stirring.[3] The product, 2-chloro-6-fluorophenylacetic acid, should precipitate as a solid.
-
If the product separates as an oil, proceed with liquid-liquid extraction.
-
-
Isolation and Purification:
-
If a solid precipitates: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
If an oil separates: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts.
-
Wash the combined organic layers with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloro-6-fluorophenylacetic acid.
-
-
Drying and Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the hydrolysis protocol.
Caption: Experimental workflow for the base-catalyzed hydrolysis.
This protocol provides a comprehensive guide for the successful hydrolysis of this compound. Researchers should adapt and optimize the procedure based on their specific experimental conditions and available analytical instrumentation.
References
Application Note: Large-Scale Synthesis of Ethyl 2-chloro-6-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-6-fluorophenylacetate is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its halogenated phenyl ring structure makes it a valuable intermediate for introducing specific functionalities into more complex molecules, influencing their biological activity and pharmacokinetic properties. This application note provides a detailed protocol for the large-scale synthesis of this compound, starting from the readily available precursor, 2-chloro-6-fluorotoluene. The described multi-step synthesis is designed to be robust, scalable, and efficient for industrial applications.
Synthesis Pathway Overview
The overall synthesis pathway is a four-step process:
-
Side-Chain Chlorination: 2-chloro-6-fluorotoluene is converted to 2-chloro-6-fluorobenzyl chloride via a free-radical chlorination.
-
Cyanation: The resulting benzyl chloride is then reacted with a cyanide salt to produce 2-chloro-6-fluorobenzyl cyanide.
-
Hydrolysis: The nitrile group of 2-chloro-6-fluorobenzyl cyanide is hydrolyzed under acidic conditions to yield 2-chloro-6-fluorophenylacetic acid.
-
Esterification: Finally, the carboxylic acid is esterified with ethanol using a Fischer esterification reaction to produce the target compound, this compound.
Experimental Protocols
Step 1: Side-Chain Chlorination of 2-chloro-6-fluorotoluene
This procedure is adapted from the chlorination of similar toluene derivatives.[1][3][4]
Materials:
-
2-chloro-6-fluorotoluene
-
Chlorine gas
-
Nitrogen gas
-
Phosphorus trichloride (optional)
Equipment:
-
500 L glass-lined reactor equipped with a reflux condenser, thermometer, gas inlet, and a tail gas absorption system.
-
Metal halide lamp for UV irradiation.
Procedure:
-
Charge the 500 L reactor with 2-chloro-6-fluorotoluene (100 kg, 691.5 mol) and optionally, a small amount of phosphorus trichloride (0.5 kg) to improve product quality.[1]
-
Heat the reaction mixture to 120-130°C under UV irradiation from the metal halide lamp.
-
Introduce a steady stream of chlorine gas into the reactor. Monitor the reaction progress by gas chromatography (GC) by analyzing the disappearance of the starting material and the formation of 2-chloro-6-fluorobenzyl chloride.
-
Continue the chlorination until the content of 2-chloro-6-fluorotoluene is less than 1%.
-
Stop the chlorine gas flow and purge the reactor with nitrogen gas to remove any residual chlorine.
-
The crude 2-chloro-6-fluorobenzyl chloride is used directly in the next step without further purification.
Step 2: Cyanation of 2-chloro-6-fluorobenzyl chloride
This protocol is based on the cyanation of o-chlorobenzyl chloride.[5]
Materials:
-
Crude 2-chloro-6-fluorobenzyl chloride from Step 1
-
Sodium cyanide (NaCN)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Toluene
-
Water
Equipment:
-
1000 L glass-lined reactor with a mechanical stirrer, thermometer, and reflux condenser.
Procedure:
-
In the 1000 L reactor, dissolve sodium cyanide (37.3 kg, 761 mol) in water (200 L).
-
Add the crude 2-chloro-6-fluorobenzyl chloride (approx. 123.8 kg, assuming quantitative conversion from Step 1) dissolved in toluene (300 L).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (3.2 kg, 9.9 mol).
-
Heat the two-phase mixture to reflux (approximately 85-90°C) with vigorous stirring.
-
Monitor the reaction by GC until the 2-chloro-6-fluorobenzyl chloride is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water (2 x 100 L) and then with brine (100 L).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-chloro-6-fluorobenzyl cyanide.
Step 3: Hydrolysis of 2-chloro-6-fluorobenzyl cyanide
This procedure is adapted from the hydrolysis of chlorinated benzyl cyanides.[6]
Materials:
-
Crude 2-chloro-6-fluorobenzyl cyanide from Step 2
-
Concentrated hydrochloric acid (37%)
-
Water
Equipment:
-
1000 L glass-lined reactor with a mechanical stirrer, thermometer, and reflux condenser.
Procedure:
-
Charge the 1000 L reactor with the crude 2-chloro-6-fluorobenzyl cyanide (approx. 117.2 kg, assuming quantitative conversion from Step 2).
-
Slowly add concentrated hydrochloric acid (480 kg).
-
Heat the mixture to 100-110°C and maintain at this temperature for 8-10 hours. The reaction progress can be monitored by TLC or HPLC for the disappearance of the nitrile.
-
After the reaction is complete, cool the mixture to below 50°C.
-
Slowly add water (500 L) to the reaction mixture with stirring, which will cause the product to precipitate.
-
Cool the slurry to 10-15°C and stir for 1 hour.
-
Filter the solid product and wash the filter cake with cold water until the washings are neutral.
-
Dry the solid 2-chloro-6-fluorophenylacetic acid in a vacuum oven at 60-70°C.
Step 4: Fischer Esterification of 2-chloro-6-fluorophenylacetic acid
This protocol follows the general principles of Fischer esterification.[7][8]
Materials:
-
2-chloro-6-fluorophenylacetic acid from Step 3
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
1000 L glass-lined reactor with a mechanical stirrer, thermometer, and a Dean-Stark apparatus.
Procedure:
-
Charge the 1000 L reactor with 2-chloro-6-fluorophenylacetic acid (100 kg, 530 mol), ethanol (300 L), and toluene (200 L).
-
Slowly add concentrated sulfuric acid (5 kg) as a catalyst.
-
Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 6-8 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water (2 x 100 L) and then with brine (100 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Data Presentation
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1 | 2-chloro-6-fluorotoluene | Chlorine gas | 2-chloro-6-fluorobenzyl chloride | >95 (crude) | - |
| 2 | 2-chloro-6-fluorobenzyl chloride | Sodium cyanide, TBAB | 2-chloro-6-fluorobenzyl cyanide | 90-95 | >95 (crude) |
| 3 | 2-chloro-6-fluorobenzyl cyanide | Hydrochloric acid | 2-chloro-6-fluorophenylacetic acid | 90-95 | >98 |
| 4 | 2-chloro-6-fluorophenylacetic acid | Ethanol, Sulfuric acid | This compound | 85-90 | >99 (after distillation) |
Mandatory Visualization
Caption: Synthesis workflow for this compound.
References
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Chlorobenzyl cyanide | 2856-63-5 | Benchchem [benchchem.com]
- 6. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]
- 7. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Cross-Coupling Reactions Using Ethyl 2-chloro-6-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ethyl 2-chloro-6-fluorophenylacetate as a key building block in various palladium-catalyzed cross-coupling reactions. This versatile substrate, featuring a sterically hindered and electron-deficient aryl chloride, is a valuable precursor for the synthesis of a wide range of functionalized molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The protocols provided herein are generalized starting points and may require optimization for specific substrates and desired outcomes.
Introduction to Cross-Coupling with this compound
This compound serves as a crucial intermediate in the synthesis of complex organic molecules.[1][2] Its structure, containing both chloro and fluoro substituents, offers unique reactivity in palladium-catalyzed cross-coupling reactions. While the chloro group provides a site for coupling, the ortho-fluoro group can influence the electronic properties and reactivity of the aromatic ring. The steric hindrance around the chloro group necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to achieve high yields. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, which are prevalent in biologically active compounds.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents, leading to the synthesis of biaryl compounds.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equivalents)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.5 mmol).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Boronic Acid Partner | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | Ethyl 2-(2-fluorobiphenyl-3-yl)acetate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-(2-fluoro-4'-methoxybiphenyl-3-yl)acetate | 82 |
| 3 | 3-Thienylboronic acid | Ethyl 2-(2-fluoro-6-(thiophen-3-yl)phenyl)acetate | 78 |
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an aryl halide with an amine. This reaction is instrumental in synthesizing aryl amines, which are common motifs in pharmaceuticals.
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Representative Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.
-
To this mixture, add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine Partner | Product | Representative Yield (%) |
| 1 | Aniline | Ethyl 2-(2-fluoro-6-(phenylamino)phenyl)acetate | 88 |
| 2 | Morpholine | Ethyl 2-(2-fluoro-6-morpholinophenyl)acetate | 92 |
| 3 | Benzylamine | Ethyl 2-(2-(benzylamino)-6-fluorophenyl)acetate | 85 |
III. Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation and functionalization.
General Reaction Scheme
Caption: General scheme of the Heck reaction.
Experimental Protocol: Representative Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (25 mL).
-
Wash the organic phase with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: Representative Heck Reactions
| Entry | Alkene Partner | Product | Representative Yield (%) |
| 1 | Styrene | Ethyl 2-(2-fluoro-6-styrylphenyl)acetate | 75 |
| 2 | n-Butyl acrylate | Ethyl (E)-3-(2-(2-ethoxy-2-oxoethyl)-3-fluorophenyl)acrylate | 70 |
| 3 | 1-Octene | Ethyl 2-(2-fluoro-6-(oct-1-en-1-yl)phenyl)acetate | 65 |
IV. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynes.
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Representative Sonogashira Coupling
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL), the terminal alkyne (1.2 mmol), and triethylamine (2.5 mmol).
-
Stir the reaction mixture at 60-70 °C for 12-24 hours.
-
After completion, cool the reaction, dilute with diethyl ether (20 mL), and filter through Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne Partner | Product | Representative Yield (%) |
| 1 | Phenylacetylene | Ethyl 2-(2-fluoro-6-(phenylethynyl)phenyl)acetate | 80 |
| 2 | 1-Hexyne | Ethyl 2-(2-fluoro-6-(hex-1-yn-1-yl)phenyl)acetate | 77 |
| 3 | Trimethylsilylacetylene | Ethyl 2-(2-fluoro-6-((trimethylsilyl)ethynyl)phenyl)acetate | 85 |
Experimental Workflows and Catalytic Cycles
The following diagrams illustrate the general experimental workflow for these cross-coupling reactions and the fundamental catalytic cycles.
Caption: A typical experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols: Derivatization of Ethyl 2-chloro-6-fluorophenylacetate for Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 2-chloro-6-fluorophenylacetate, a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. The following protocols detail key derivatization reactions and subsequent bioassays for evaluating the anti-inflammatory and related biological activities of the synthesized derivatives.
Introduction
This compound is a valuable scaffold in medicinal chemistry due to the presence of multiple reactive sites that allow for diverse chemical modifications. Its derivatives have been explored for various pharmacological activities, particularly as anti-inflammatory agents. The protocols outlined below focus on the synthesis of amide, hydrazide, and biaryl derivatives, followed by detailed procedures for assessing their inhibitory effects on key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.
Derivatization of this compound
The primary strategies for the derivatization of this compound involve nucleophilic substitution at the ester carbonyl group and palladium-catalyzed cross-coupling at the carbon-chlorine bond.
Protocol 1: Synthesis of Amide Derivatives
Amide derivatives of phenylacetic acids have shown significant anti-inflammatory and analgesic activities. The following is a general protocol for the amidation of this compound.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve this compound (1 equivalent) in dry dichloromethane (DCM).
-
Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in dry DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired amide derivative.
Protocol 2: Synthesis of Hydrazide Derivatives
Hydrazide derivatives are important intermediates for the synthesis of various heterocyclic compounds and have demonstrated a broad spectrum of biological activities, including anti-inflammatory effects.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the corresponding hydrazide.
Protocol 3: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds which are prevalent in many biologically active molecules.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
In a dry Schlenk flask, combine this compound (1 equivalent), the aryl/heteroaryl boronic acid (1.5 equivalents), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2-3 equivalents).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water).
-
Heat the reaction mixture at 80-100°C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Bioassay Protocols
The following are detailed protocols for in vitro bioassays to evaluate the anti-inflammatory potential of the synthesized derivatives.
Protocol 4: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of the COX-2 enzyme, a key enzyme in the inflammatory pathway.
Materials:
-
COX-2 enzyme (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
Celecoxib (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme in a 96-well plate.
-
Add 10 µL of the test compound solution (at various concentrations) or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of celecoxib solution to the positive control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD to all wells.
-
Measure the absorbance at 590 nm at multiple time points to determine the rate of reaction.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of COX-2 activity) by plotting the percentage of inhibition against the compound concentration.
Protocol 5: NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the ability of the test compounds to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[1][2][3]
Materials:
-
Human cell line (e.g., HEK293 or KBM-5) stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium and supplements
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inducer
-
Test compounds dissolved in DMSO
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 1-2 hours.
-
Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).
-
Incubate the plate for 6-8 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to cell viability (e.g., using an MTT assay).
-
Calculate the percentage of inhibition of NF-κB activation for each compound concentration.
-
Determine the IC₅₀ value for NF-κB inhibition.
Data Presentation
Quantitative data from the bioassays should be summarized in tables for clear comparison of the activities of the synthesized derivatives.
Table 1: In Vitro COX-2 Inhibitory Activity of Phenylacetic Acid Amide Derivatives (Reference Data)
| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin Amide 1 | -NH(CH₂)₂C₆H₅ | >66 | 0.060 | >1100 |
| Indomethacin Amide 2 | -NHCH₃ | >66 | 0.2 | >330 |
| Meclofenamate Amide 1 | -NH(CH₂)₃Cl | >66 | 0.2 | >330 |
| Meclofenamate Amide 2 | -NHCH₃ | >66 | 2.5 | >26 |
| Celecoxib (Control) | - | 15 | 0.04 | 375 |
Data adapted from a study on related phenylacetic acid amides for illustrative purposes.[4]
Table 2: In Vitro COX-2 Inhibitory Activity of Thiophene-3-carboxamide Derivatives (Reference Data)
| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| VIIa | 2-benzamido-5-ethyl-N-(4-fluorophenyl) | 19.5 | 0.29 | 67.2 |
| Celecoxib (Control) | - | 14.2 | 0.42 | 33.8 |
Data from a study on thiophene-3-carboxamide derivatives for illustrative purposes.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for derivatization and bioassays.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and point of inhibition.
References
- 1. Inhibition of IkB kinase and NF-kappaB by a novel synthetic compound SK 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Compounds to Inhibit TNF-Induced NF-κB Pathways [inventions.pitt.edu]
- 4. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Purity Assessment of Ethyl 2-chloro-6-fluorophenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity assessment of Ethyl 2-chloro-6-fluorophenylacetate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The described methodology provides excellent chromatographic separation and mass spectrometric identification of the main component and potential process-related impurities. This protocol is designed for use in research, process development, and quality control environments.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the development of anti-inflammatory drugs and specialized agricultural chemicals. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds. This protocol outlines a complete workflow from sample preparation to data analysis for the reliable purity determination of this compound.
Experimental Protocol
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Solvent Selection: Use a high-purity, volatile organic solvent such as ethyl acetate, dichloromethane, or hexane.[1][2] Ethyl acetate is recommended due to its good solubility for the analyte and compatibility with common GC columns.
-
Sample Dissolution:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the selected solvent and dilute to the mark to achieve a stock solution of approximately 1 mg/mL.
-
Further dilute this stock solution to a working concentration of approximately 10-100 µg/mL.[3]
-
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the analysis.[1]
-
Vialing: Transfer the filtered sample into a 2 mL amber glass autosampler vial with a PTFE-lined cap.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system. Instrument parameters should be optimized based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[4] |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 20:1 to 50:1, adjust as needed for concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | m/z 40-450 |
| Scan Mode | Full Scan |
Data Analysis and Purity Calculation
-
Peak Identification:
-
The main peak corresponding to this compound should be identified based on its retention time and mass spectrum. The expected molecular ion peak ([M]+) is at m/z 216.
-
The mass spectrum of the primary peak should be compared with a reference spectrum if available.
-
Potential impurities can be tentatively identified by searching their mass spectra against a commercial library (e.g., NIST, Wiley).
-
-
Purity Calculation:
-
The purity of the sample is determined by the area percent method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Data Presentation
Quantitative results from the purity assessment should be summarized in a clear and concise table.
| Compound Identity | Retention Time (min) | Peak Area | Area % |
| This compound | e.g., 12.5 | e.g., 995,000 | e.g., 99.5 |
| Impurity 1 (if any) | e.g., 10.2 | e.g., 2,500 | e.g., 0.25 |
| Impurity 2 (if any) | e.g., 14.1 | e.g., 2,500 | e.g., 0.25 |
| Total | 1,000,000 | 100.0 |
Potential Impurities
Based on general synthetic routes for similar compounds, potential impurities to monitor for include:
-
Starting Materials: Unreacted 2-chloro-6-fluorophenylacetic acid or related precursors.
-
Isomers: Positional isomers of the chloro and fluoro groups on the phenyl ring.
-
Over-chlorinated species: Di-chlorinated phenylacetate derivatives.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
Visualization of the Experimental Workflow
References
Application Notes and Protocols for the Enantioselective Synthesis of Ethyl 2-chloro-6-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-6-fluorophenylacetate is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final drug molecule. A prominent application is in the synthesis of Lifitegrast, an LFA-1 antagonist used for the treatment of dry eye disease.[1] In Lifitegrast, the (S)-enantiomer of the 2-chloro-6-fluorophenylacetic acid moiety is essential for its therapeutic effect. The biological activity of many chiral drugs is highly dependent on their stereochemistry, with one enantiomer often being responsible for the therapeutic effect, while the other may be inactive or cause undesirable side effects.[2] This necessitates the development of robust and efficient methods for the enantioselective synthesis of such chiral intermediates.
This document provides detailed protocols for three common strategies for obtaining enantiomerically enriched this compound:
-
Chiral Resolution via Diastereomeric Salt Formation
-
Asymmetric Synthesis Using an Evans Chiral Auxiliary
-
Enzymatic Kinetic Resolution of a Racemic Ester
Biological Context: Mechanism of Action of Lifitegrast
Lifitegrast functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3][4] This interaction is a key step in the T-cell mediated inflammatory cascade that is a hallmark of dry eye disease.[1][5] LFA-1 is a protein found on the surface of T-cells, and ICAM-1 is expressed on the surface of cells in the eye, particularly in inflammatory conditions.[3] By binding to LFA-1, Lifitegrast prevents the adhesion and migration of T-cells to the site of inflammation, thereby reducing the release of inflammatory cytokines and mitigating the symptoms of the disease.[3][5]
Application Note 1: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture.[6] This protocol details the resolution of racemic 2-chloro-6-fluorophenylacetic acid by forming diastereomeric salts with a chiral amine, (R)-1-phenylethylamine. The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization.[6] The desired enantiomer is then liberated from the purified salt and subsequently esterified.
Experimental Workflow
Protocol: Resolution and Esterification
Part A: Diastereomeric Salt Formation and Crystallization
-
In a 500 mL flask, dissolve racemic 2-chloro-6-fluorophenylacetic acid (e.g., 20.2 g, 100 mmol) in 200 mL of methanol with gentle heating.
-
In a separate flask, dissolve (R)-1-phenylethylamine (e.g., 12.1 g, 100 mmol) in 50 mL of methanol.
-
Slowly add the amine solution to the acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 24 hours to facilitate crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in the (S)-acid-(R)-amine diastereomer.
-
The diastereomeric purity can be improved by recrystallization from a minimal amount of hot methanol.
Part B: Liberation of the Chiral Acid
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Add 1 M aqueous HCl solution dropwise with vigorous stirring until the pH of the solution is ~1-2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield (S)-2-chloro-6-fluorophenylacetic acid.
Part C: Esterification
-
Dissolve the obtained (S)-2-chloro-6-fluorophenylacetic acid in 100 mL of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).
-
Heat the mixture to reflux for 4 hours.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure (S)-Ethyl 2-chloro-6-fluorophenylacetate.
Data Summary (Expected)
| Parameter | Expected Value | Method of Determination |
| Diastereomeric Excess (d.e.) | >95% (after recrystallization) | ¹H NMR Spectroscopy |
| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |
| Overall Yield | 25-40% (of the (S)-enantiomer) | Gravimetric |
Application Note 2: Asymmetric Synthesis Using an Evans Chiral Auxiliary
The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis.[7] Evans oxazolidinone auxiliaries are widely employed to control the stereochemistry of enolate alkylation reactions.[8] This protocol describes a multi-step synthesis involving the acylation of an Evans auxiliary, diastereoselective alkylation with 2-chloro-6-fluorobenzyl bromide, and subsequent removal of the auxiliary to yield the desired chiral acid, which is then esterified.
Experimental Workflow
Protocol: Asymmetric Synthesis
Part A: Acylation of the Auxiliary
-
Dissolve (S)-4-benzyl-2-oxazolidinone (e.g., 17.7 g, 100 mmol) in anhydrous THF (200 mL) under a nitrogen atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.6 M in hexanes, 65.6 mL, 105 mmol) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (9.6 mL, 110 mmol) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by chromatography to yield the N-propionyl oxazolidinone.
Part B: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (e.g., 23.3 g, 100 mmol) in anhydrous THF (300 mL) under nitrogen and cool to -78 °C.
-
Add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 55 mL, 110 mmol) dropwise to form the lithium enolate.
-
Stir for 30 minutes at -78 °C.
-
Add a solution of 2-chloro-6-fluorobenzyl bromide (e.g., 24.6 g, 110 mmol) in anhydrous THF (50 mL) dropwise.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm slowly to room temperature overnight.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.
Part C: Auxiliary Cleavage and Esterification
-
Dissolve the purified alkylated product (e.g., 39.3 g, 100 mmol) in a mixture of THF (200 mL) and water (50 mL) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (34 mL, 300 mmol) followed by aqueous lithium hydroxide (1.2 g in 50 mL water, 50 mmol) dropwise.
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate to obtain the chiral acid. The chiral auxiliary can be recovered from the aqueous layer.
-
Perform esterification as described in Application Note 1, Part C.
Data Summary (Expected)
| Parameter | Expected Value | Method of Determination |
| Diastereomeric Ratio (d.r.) | >98:2 | ¹H NMR or GC analysis |
| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC |
| Overall Yield | 60-75% | Gravimetric |
Application Note 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient and environmentally benign method for obtaining enantiomerically pure compounds.[9] This protocol uses a lipase, such as Candida antarctica lipase B (CALB), to selectively hydrolyze one enantiomer of racemic this compound, allowing for the separation of the unreacted (S)-ester and the hydrolyzed (R)-acid.[10]
Experimental Workflow
Protocol: Lipase-Catalyzed Hydrolysis
-
To a stirred suspension of racemic this compound (e.g., 10.0 g, 43.4 mmol) in 200 mL of phosphate buffer (0.1 M, pH 7.0), add immobilized Candida antarctica lipase B (Novozym 435, e.g., 1.0 g).
-
Maintain the temperature at 30-35 °C and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the product acid.
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).
-
Acidify the filtrate to pH ~2 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Separate the (S)-ester from the (R)-acid by extracting the combined organic layers with a saturated aqueous sodium bicarbonate solution. The (R)-acid will move to the aqueous basic layer as its sodium salt, while the (S)-ester remains in the organic layer.
-
Isolation of (S)-Ester: Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield enantiomerically enriched (S)-Ethyl 2-chloro-6-fluorophenylacetate.
-
Isolation of (R)-Acid: Acidify the aqueous bicarbonate layer with 1 M HCl to pH ~2 and extract with ethyl acetate to recover the (R)-2-chloro-6-fluorophenylacetic acid.
Data Summary (Expected)
| Parameter | (S)-Ester | (R)-Acid | Method of Determination |
| Conversion | ~50% | ~50% | HPLC |
| Enantiomeric Excess (e.e.) | >99% | >99% | Chiral HPLC |
| Yield (theoretical max) | <50% | <50% | Gravimetric |
References
- 1. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. almacgroup.com [almacgroup.com]
- 10. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing modern synthetic methodologies. The following sections highlight key applications, present quantitative data for comparative analysis, and offer step-by-step protocols for microwave-assisted synthesis, visible-light photocatalysis, multicomponent reactions, C-H activation, and flow chemistry.
Microwave-Assisted Synthesis of Pyrazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds.[1] This method is particularly effective for the rapid generation of compound libraries for drug discovery. Pyrazoles, a class of five-membered nitrogen-containing heterocycles, are key scaffolds in numerous FDA-approved drugs due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1]
Data Presentation: Microwave-Assisted vs. Conventional Synthesis of Pyrazoles
The following table summarizes the advantages of microwave-assisted synthesis over conventional heating methods for the preparation of various pyrazole derivatives.
| Product | Method | Temperature (°C) / Power (W) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 °C | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 °C | 2 hours | 73-90 | [1] |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not Specified | 9-10 min | 79-92 | [2][3] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Not Specified | 7-9 hours | Not Specified | [2][3] |
| 4-Arylidenepyrazolones | Microwave-Assisted | 420 W | 10 min | 83 | [4] |
Experimental Protocol: Microwave-Assisted Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone
This protocol describes a one-pot, three-component synthesis of a 4-arylidenepyrazolone derivative under solvent-free microwave irradiation.[4]
Materials:
-
Ethyl acetoacetate
-
3-Nitrophenylhydrazine
-
3-Methoxy-4-ethoxy-benzaldehyde
-
Domestic microwave oven
-
50-mL one-neck flask
-
Ethyl acetate
Procedure:
-
In a 50-mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
After irradiation, allow the flask to cool to room temperature.
-
Triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration to afford the pure (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone.
Expected Yield: 83%[4]
Visible-Light Photocatalysis for the Synthesis of Benzothiazoles
Visible-light photocatalysis has gained significant attention as a green and efficient method for the synthesis of heterocyclic compounds.[5][6] This approach utilizes light energy to drive chemical reactions under mild conditions, often without the need for metal catalysts.[7] Benzothiazoles are an important class of heterocycles with a wide range of applications in medicinal chemistry.
Data Presentation: Photocatalytic Synthesis of 2-Arylbenzothiazoles
The table below presents the yields for the synthesis of various 2-arylbenzothiazole derivatives using graphitic carbon nitride (g-C3N4) as a recyclable, metal-free photocatalyst.[7]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1,3-benzothiazole | 5 | 97 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-1,3-benzothiazole | 10 | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,3-benzothiazole | 10 | 94 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-benzothiazole | 15 | 92 |
| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-benzothiazole | 15 | 89 |
Experimental Protocol: Visible-Light-Promoted Synthesis of 2-Arylbenzothiazoles
This protocol details the synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes using a photocatalyst under visible light irradiation.[7]
Materials:
-
2-Aminothiophenol derivative
-
Aromatic aldehyde
-
Graphitic carbon nitride (g-C3N4) photocatalyst
-
Solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LED lamp)
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the 2-aminothiophenol derivative (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in the chosen solvent.
-
Add the g-C3N4 photocatalyst to the reaction mixture.
-
Stir the mixture under a visible light source (e.g., blue LED lamp) at room temperature for the specified time (5-15 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, separate the photocatalyst by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure 2-arylbenzothiazole.
Multicomponent Synthesis of 4H-Pyrans
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form complex products, thereby increasing atom economy and reducing waste.[8][9] 4H-pyran derivatives are of significant interest due to their wide range of biological and pharmacological activities.[10]
Data Presentation: Synthesis of 4H-Pyran Derivatives
The following table showcases the yields of various 4H-pyran derivatives synthesized via a one-pot, three-component reaction.[9]
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | 3,4-Dichlorobenzaldehyde | 2-Amino-4-(3,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 90.4 |
| 2 | 4-Fluorobenzaldehyde | 2-Amino-4-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 92.1 |
| 3 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 93.5 |
| 4 | 4-Bromobenzaldehyde | 2-Amino-4-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 94.2 |
| 5 | 4-Nitrobenzaldehyde | 2-Amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 95.3 |
Experimental Protocol: Multicomponent Synthesis of 4H-Pyran Derivatives
This protocol describes the synthesis of 4H-pyran derivatives using an aromatic aldehyde, cyclohexanedione, and malononitrile in a microemulsion system.[9]
Materials:
-
Aromatic aldehyde (1.2 mmol)
-
Cyclohexanedione (1.0 mmol)
-
Malononitrile (1.2 mmol)
-
Dodecyl benzenesulfonic acid (DBSA)
-
Water
-
Ethanol
Procedure:
-
Prepare the DBSA/H2O microemulsion system.
-
To the microemulsion system, add the aromatic aldehyde, cyclohexanedione, and malononitrile.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 4H-pyran derivative.
C-H Activation for the Synthesis of 3-Aminoindazoles
Direct C-H bond functionalization represents a highly atom- and step-economical approach to the synthesis of complex organic molecules.[2] This strategy avoids the need for pre-functionalized starting materials. The synthesis of structurally diverse 3-aminoindazoles can be achieved through a two-step sequence involving a chemoselective activation of tertiary amides followed by an intramolecular ligand-free Pd-catalyzed C-H amination.[2][11]
Data Presentation: Two-Step Synthesis of 3-Aminoindazoles
The following table illustrates the yields for the key steps in the synthesis of 3-aminoindazoles.
| Step | Reaction | Key Reagents | Yield (%) | Reference |
| 1 | Aminohydrazone Formation | Tf2O, Hydrazide | Not specified | [2][11] |
| 2 | Intramolecular C-H Amination | Pd-catalyst | Not specified | [2][11] |
Experimental Protocol: General Procedure for the Two-Step Synthesis of 3-Aminoindazoles
This protocol outlines the general two-step synthesis of 3-aminoindazoles from tertiary amides.[2][11]
Step 1: One-Pot Synthesis of Aminohydrazones
-
In a reaction vessel under an inert atmosphere, dissolve the tertiary amide in a suitable anhydrous solvent.
-
Cool the solution and add triflic anhydride (Tf2O) for chemoselective activation.
-
To the activated amide, add a nucleophilic hydrazide and allow the reaction to proceed to form the aminohydrazone.
-
Isolate and purify the aminohydrazone precursor.
Step 2: Intramolecular Ligand-Free Pd-Catalyzed C-H Amination
-
In a reaction vessel, dissolve the aminohydrazone precursor in a suitable solvent.
-
Add a palladium catalyst (e.g., Pd(OAc)2).
-
Heat the reaction mixture to facilitate the intramolecular C-H amination.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify the product by column chromatography to yield the 3-aminoindazole.
Flow Chemistry for the Synthesis of 1,3,4-Oxadiazoles
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up.[12][13] The synthesis of 1,3,4-oxadiazoles, an important class of heterocycles in medicinal chemistry, can be efficiently achieved using a continuous flow process.[12]
Data Presentation: Continuous Flow Synthesis of 1,3,4-Oxadiazoles
This table presents the yields of various 1,3,4-oxadiazole derivatives synthesized via an iodine-mediated oxidative cyclization in a heated packed-bed reactor.[13]
| Entry | Acyl Hydrazone Precursor | Product | Residence Time (min) | Yield (%) |
| 1 | (E)-N'-(4-(trifluoromethyl)benzylidene)benzohydrazide | 2-phenyl-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | 10 | 93 |
| 2 | (E)-N'-(4-methoxybenzylidene)benzohydrazide | 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 10 | 85 |
| 3 | (E)-N'-(thiophen-2-ylmethylene)benzohydrazide | 2-phenyl-5-(thiophen-2-yl)-1,3,4-oxadiazole | 10 | 88 |
| 4 | (E)-N'-(pyridin-4-ylmethylene)benzohydrazide | 2-(pyridin-4-yl)-5-phenyl-1,3,4-oxadiazole | 10 | 82 |
Experimental Protocol: Continuous Flow Synthesis of 1,3,4-Oxadiazoles
This protocol describes the synthesis of 1,3,4-oxadiazoles from acyl hydrazones using a continuous flow setup.[13]
Materials and Equipment:
-
Acyl hydrazone
-
Iodine
-
Potassium carbonate (solid)
-
DMSO (solvent)
-
Syringe pump
-
Packed-bed reactor (heated)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare a solution of the acyl hydrazone (0.25 M) and iodine (1.5 equivalents) in DMSO.
-
Pack a column with solid potassium carbonate to create the packed-bed reactor.
-
Heat the packed-bed reactor to 100 °C.
-
Using a syringe pump, flow the reactant solution through the heated packed-bed reactor at a flow rate that provides a residence time of 10 minutes.
-
Collect the output from the reactor in a collection vessel.
-
The collected solution can be subjected to an in-line quenching and extraction process.
-
Purify the product using an automated in-line chromatography system or by standard column chromatography.
Multi-step Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of sulfur-containing fused heterocycles that exhibit a broad range of pharmacological activities. Their synthesis often involves a multi-step sequence starting from readily available thiophene derivatives.
Data Presentation: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The following table highlights the yields of key intermediates and final products in a representative synthesis of thieno[2,3-d]pyrimidines.[5]
| Compound | Description | Yield (%) |
| 7a | 5,6,7,8-Tetrahydro-3H-benzo[2][4]thieno[2,3-d]pyrimidin-4-one | 92 |
| 11a | 2-Thioxo-2,3,5,6,7,8-hexahydro-1H-benzo[2][4]thieno[2,3-d]pyrimidin-4-one | 88 |
| 7d | 7-Benzyl-5,6,7,8-tetrahydro-3H-pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one | 89 |
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[2][4]thieno[2,3-d]pyrimidin-4-one (7a)
This protocol describes the cyclization of an aminothiophene derivative with formamide.[5]
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Formamide
-
Reaction vessel with a reflux condenser
Procedure:
-
In a reaction vessel, heat a mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and an excess of formamide at reflux for an extended period.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain fine brown needles of 5,6,7,8-Tetrahydro-3H-benzo[2][4]thieno[2,3-d]pyrimidin-4-one.
Expected Yield: 92%[5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Rapid Access to 3-Aminoindazoles from Tertiary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ethyl 2-chloro-6-fluorophenylacetate in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern drug discovery, offering an efficient method for identifying lead compounds by screening small, low-molecular-weight fragments.[1][2][3][4] Ethyl 2-chloro-6-fluorophenylacetate, a versatile chemical intermediate[5][6], presents intriguing possibilities as a foundational scaffold for generating novel fragment libraries. Its substituted phenyl ring offers a platform for chemical elaboration, allowing for the systematic exploration of chemical space to identify fragments that can bind to therapeutic targets. These initial low-affinity hits can then be optimized into high-potency drug candidates.[3]
These application notes provide a comprehensive overview of the potential applications of this compound in FBDD workflows, from fragment library synthesis to hit validation and optimization.
Synthesis of a Fragment Library
This compound can serve as a key starting material for the synthesis of a diverse fragment library. The presence of the chloro, fluoro, and ethyl acetate groups provides multiple reaction sites for chemical modification.
Protocol for Library Synthesis:
-
Amide Formation: React this compound with a diverse panel of primary and secondary amines to generate a library of corresponding amides. This reaction can be carried out under standard amidation conditions (e.g., heating with the amine, or using coupling agents like HATU or EDC).
-
Suzuki Coupling: The chloro-substituent on the phenyl ring can be utilized for palladium-catalyzed Suzuki coupling reactions with a variety of boronic acids. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups.
-
Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom can be displaced by various nucleophiles, such as thiols or amines, under appropriate conditions to further diversify the fragment library.
-
Hydrolysis and Further Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further derivatization reactions, such as amide bond formation or esterification with different alcohols.
Fragment Screening
Once a library of fragments derived from this compound has been synthesized, it can be screened against a biological target of interest using various biophysical techniques.
Experimental Workflow for Fragment Screening:
Caption: A generalized workflow for fragment-based drug discovery starting from a precursor molecule.
Protocols for Screening Techniques:
-
Surface Plasmon Resonance (SPR):
-
Immobilize the target protein on a sensor chip.
-
Prepare solutions of individual fragments from the library in a suitable buffer.
-
Flow the fragment solutions over the sensor chip and monitor changes in the refractive index, which indicate binding.
-
Fragments that show a concentration-dependent binding response are considered hits.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire a reference 1D NMR spectrum (e.g., ¹H or ¹⁹F) of the target protein.
-
Acquire NMR spectra of the protein in the presence of individual fragments or cocktails of fragments.
-
Analyze changes in the protein's NMR spectrum (e.g., chemical shift perturbations or line broadening) to identify binding events. Water-LOGSY is a ligand-detected NMR method that can also be employed.[7]
-
-
Isothermal Titration Calorimetry (ITC):
-
Place a solution of the target protein in the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of the fragment hit.
-
Perform a series of injections of the fragment into the protein solution and measure the heat change associated with each injection.
-
The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Hit Validation and Optimization
Initial hits from the primary screen require validation to confirm their binding and to elucidate their binding mode. X-ray crystallography is a powerful technique for this purpose, providing structural information that guides the optimization process.[7][8]
Protocol for X-ray Crystallography:
-
Crystallize the target protein in the absence of any ligand.
-
Soak the protein crystals in a solution containing the fragment hit.
-
Alternatively, co-crystallize the protein with the fragment.
-
Collect X-ray diffraction data from the crystals using a synchrotron source.
-
Process the diffraction data and solve the crystal structure to visualize the binding mode of the fragment in the protein's active site.
Once the binding mode is determined, the fragment can be optimized by strategies such as:
-
Fragment Growing: Adding chemical moieties to the fragment to make additional interactions with the target.[3]
-
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.[3]
-
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.[3]
Quantitative Data Summary
The following tables represent hypothetical data that could be generated during an FBDD campaign using a fragment library derived from this compound.
Table 1: Physicochemical Properties of a Hypothetical Fragment Library
| Fragment ID | Molecular Weight (Da) | cLogP | Ligand Efficiency (LE) |
| F-001 | 199.6 | 2.1 | 0.35 |
| F-002 | 227.7 | 2.5 | 0.31 |
| F-003 | 254.3 | 2.8 | 0.29 |
| F-004 | 281.3 | 3.2 | 0.27 |
Table 2: Screening and Hit Validation Data
| Fragment ID | SPR (Kd, µM) | NMR (Chemical Shift Perturbation) | ITC (Kd, µM) |
| F-001 | 150 | Significant | 120 |
| F-002 | >500 | Not significant | Not Determined |
| F-003 | 80 | Significant | 75 |
| F-004 | 250 | Moderate | 220 |
Signaling Pathway Diagram
In a hypothetical scenario where the fragments are designed to inhibit a specific kinase, the following diagram illustrates the targeted signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a fragment-based inhibitor.
While direct applications of this compound in published FBDD campaigns are not prominent, its chemical structure provides a valuable starting point for the generation of novel fragment libraries. The protocols and workflows outlined in these application notes provide a framework for researchers and scientists to leverage this and similar building blocks in their drug discovery efforts, from initial library synthesis to the identification and optimization of promising lead candidates.
References
- 1. Fragment-based screening in tandem with phenotypic screening provides novel antiparasitic hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 4. Introduction to fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 7. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-chloro-6-fluorophenylacetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-chloro-6-fluorophenylacetate. This valuable intermediate is utilized in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in agricultural chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and direct method is the Fischer esterification of 2-chloro-6-fluorophenylacetic acid with ethanol in the presence of an acid catalyst. The precursor, 2-chloro-6-fluorophenylacetic acid, can be synthesized via the hydrolysis of 2-chloro-6-fluorophenylacetonitrile. This nitrile is typically prepared by the cyanation of 2-chloro-6-fluorobenzyl chloride.
Q2: What are the critical parameters to control during the esterification step to ensure a high yield?
A2: Key parameters for a successful Fischer esterification include:
-
Temperature: Maintaining the optimal reaction temperature is crucial.
-
Reactant Concentration: The molar ratio of the alcohol to the carboxylic acid can significantly influence the reaction equilibrium. Using an excess of the alcohol can drive the reaction towards the product side.[2]
-
Catalyst Choice and Concentration: Strong acids like sulfuric acid or tosic acid are commonly used. The concentration of the catalyst needs to be optimized to ensure a reasonable reaction rate without causing significant side reactions.
-
Water Removal: As water is a byproduct of the esterification, its removal can shift the equilibrium towards the formation of the ester, thus increasing the yield.[3]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to reach completion.
Q3: What are the main impurities that can be expected in the final product?
A3: Potential impurities could include unreacted 2-chloro-6-fluorophenylacetic acid, byproducts from side reactions such as dehydration or ether formation from the alcohol, and residual solvents. If the starting material, 2-chloro-6-fluorophenylacetic acid, is impure, those impurities may also carry through to the final product.
Troubleshooting Guide
Low or No Yield
Q: I am getting a very low yield of this compound. What could be the possible causes?
A: Low yield can stem from several factors throughout the synthesis process. Consider the following troubleshooting steps:
-
Incomplete Reaction: The esterification reaction may not have gone to completion. Verify the reaction time and temperature. Consider increasing the reaction time or temperature moderately. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Inactivity: The acid catalyst may be old or contaminated, leading to reduced activity. Use a fresh, high-purity acid catalyst.
-
Equilibrium Issues: The Fischer esterification is a reversible reaction.[3] To drive the equilibrium towards the product, use a large excess of ethanol and consider removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.
-
Starting Material Quality: The purity of the starting material, 2-chloro-6-fluorophenylacetic acid, is critical. Impurities can interfere with the reaction. Ensure the starting material is of high purity.
-
Product Decomposition: The product might be decomposing during workup or purification. For instance, residual acid during distillation can lead to decomposition.[4] Ensure thorough neutralization and washing of the crude product before distillation.
Presence of Impurities
Q: My final product is contaminated with unreacted starting material. How can I improve its purity?
A: The presence of unreacted 2-chloro-6-fluorophenylacetic acid indicates an incomplete reaction or inefficient purification.
-
Optimize Reaction Conditions: As mentioned above, drive the reaction to completion by increasing the reaction time, temperature, or the molar ratio of ethanol to the carboxylic acid.
-
Purification Strategy:
-
Washing: During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted acid.[4]
-
Fractional Distillation: Careful fractional distillation under reduced pressure is an effective method to separate the ester from less volatile impurities like the unreacted acid.
-
Q: I observe an unknown byproduct in my final product. What could it be and how can I avoid it?
A: The formation of byproducts is often related to the reaction conditions.
-
Side Reactions of the Alcohol: At high temperatures and in the presence of a strong acid catalyst, ethanol can undergo dehydration to form diethyl ether or ethylene. Running the reaction at the optimal temperature can minimize these side reactions.
-
Other Side Reactions: Depending on the specific contaminants in your starting materials, other side reactions might occur. Characterize the byproduct using analytical techniques like GC-MS or NMR to identify its structure, which will provide clues about its origin.
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-6-fluorophenylacetic acid from 2-chloro-6-fluorophenylacetonitrile
This procedure involves the acid-catalyzed hydrolysis of the nitrile.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloro-6-fluorophenylacetonitrile.
-
Reagents: Add a mixture of concentrated sulfuric acid and water.
-
Reaction: Heat the mixture to reflux. The nitrile nitrogen is protonated, making the carbon atom more electrophilic for a nucleophilic attack by water. This forms an imidic acid intermediate which tautomerizes to an amide.[5]
-
Hydrolysis: Continued heating in the acidic medium hydrolyzes the intermediate amide to produce 2-chloro-6-fluorophenylacetic acid.[5]
-
Workup: After cooling, the reaction mixture is poured into ice water. The precipitated solid is filtered, washed with cold water, and dried.
-
Purification: The crude acid can be recrystallized from a suitable solvent to achieve higher purity.
Protocol 2: Fischer Esterification of 2-chloro-6-fluorophenylacetic acid
This protocol describes the synthesis of the final product.
-
Setup: To a round-bottom flask fitted with a reflux condenser, add 2-chloro-6-fluorophenylacetic acid and a large excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.
-
Solvent Removal: After the reaction is complete, remove the excess ethanol using a rotary evaporator.
-
Workup: Dissolve the residue in a suitable organic solvent like diethyl ether and wash it sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude ester is then purified by vacuum distillation.
Data Presentation
Table 1: Effect of Catalyst on the Esterification of Carboxylic Acids
| Catalyst | Reactant 1 | Reactant 2 | Conditions | Yield | Reference |
| H₂SO₄ | Carboxylic Acid | Alcohol | Reflux | Varies | [3] |
| TsOH | Carboxylic Acid | Alcohol | Reflux | Varies | [3] |
| BF₃/Methanol | (2,4-Dichlorophenoxy)acetic acid | Methanol | Reflux, 10 min | >90% | [6] |
| HCl/Methanol | Low molecular weight fatty acids | Methanol | Not specified | 49% | [6] |
Table 2: Influence of Reactant Molar Ratio on Acid Conversion in Esterification
| Alcohol to Acid Molar Ratio | Average Acid Conversion Increase | Notes | Reference |
| 0.9 to 1.5 | 14.6% | Excess alcohol improves conversion. | [2] |
| 0.9 to 2.0 | 17.6% | Higher excess of alcohol further increases conversion. | [2] |
Visualizations
Logical Workflow for Synthesis
Caption: Overall synthesis pathway from the nitrile to the final ester.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide to diagnosing the cause of low product yield.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Chloro-6-fluorophenylacetonitrile | 75279-55-9 | Benchchem [benchchem.com]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Technical Support Center: Purification of Ethyl 2-chloro-6-fluorophenylacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 2-chloro-6-fluorophenylacetate from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Fischer esterification?
A1: The most common impurities include unreacted starting materials such as 2-chloro-6-fluorophenylacetic acid and excess ethanol, the acid catalyst (e.g., sulfuric acid), and water, which is a byproduct of the reaction.
Q2: What is the recommended initial purification step for crude this compound?
A2: The initial and most crucial step is a workup procedure involving washing the crude product with a mild base, such as a saturated sodium bicarbonate solution. This removes the acidic starting material and any residual acid catalyst.
Q3: Is distillation a suitable method for purifying this compound?
A3: Yes, vacuum distillation is a highly effective method for purifying this compound due to the significant difference in boiling points between the product and the common, less volatile impurities.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when distillation does not provide the desired purity, or when dealing with impurities that have boiling points very close to that of the product. It is also useful for removing colored impurities or non-volatile byproducts.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining the purity and impurity profile of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the specific structures of the impurities present.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Workup | - Incomplete extraction of the product from the aqueous layer. - Emulsion formation during washing steps. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the layers to separate over a longer period. |
| Product is Acidic After Washing | - Insufficient washing with the basic solution. - The concentration of the basic solution is too low. | - Increase the number of washes with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). - Ensure the sodium bicarbonate solution is saturated. |
| Poor Separation During Distillation | - Inefficient distillation setup (e.g., short column). - Distillation performed at atmospheric pressure, causing decomposition. - The pressure during vacuum distillation is not stable. | - Use a fractionating column of appropriate length and packing material for better separation. - Always perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition. - Ensure all connections in the vacuum distillation apparatus are well-sealed and use a reliable vacuum pump and pressure gauge. |
| Product Contaminated with Starting Material (2-chloro-6-fluorophenylacetic acid) After Distillation | - Incomplete removal of the acidic starting material during the workup. | - Repeat the workup procedure, ensuring thorough washing with a basic solution before redistillation. |
| Colored Impurities in the Final Product | - Formation of colored byproducts during the reaction or decomposition during purification. | - Treat the crude product with activated charcoal before filtration and distillation. - Purify the product using column chromatography. |
| Presence of an Unknown Impurity in GC/HPLC Analysis | - Formation of an unexpected side product. | - Identify the impurity using GC-MS or LC-MS. - Based on the impurity's structure, optimize the reaction conditions to minimize its formation or select an appropriate purification technique (e.g., a specific column chromatography stationary phase). |
Experimental Protocols
Workup and Liquid-Liquid Extraction
This protocol describes the initial purification of crude this compound to remove acidic impurities.
Materials:
-
Crude this compound reaction mixture
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake to dissolve the organic components.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of saturated sodium bicarbonate solution to the organic layer. Stopper the funnel and shake cautiously, venting frequently to release any evolved CO₂ gas.
-
Allow the layers to separate and check the pH of the aqueous layer. Continue washing with fresh portions of saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the dried organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, neutralized this compound.
Purification by Vacuum Distillation
This protocol is for the final purification of the neutralized crude product.
Materials:
-
Crude, neutralized this compound
-
Vacuum distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Slowly apply vacuum to the system and begin heating the distillation flask.
-
Collect and discard any low-boiling fractions (e.g., residual solvent).
-
Carefully collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Monitor the temperature at the head of the column. A stable temperature during collection indicates a pure fraction.
-
Once the main fraction has been collected, stop heating and allow the apparatus to cool before releasing the vacuum.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted Boiling Point (°C at 760 mmHg) |
| This compound | 216.64 | N/A | ~254 |
| 2-chloro-6-fluorophenylacetic acid[1][2] | 188.58 | 120-123[1][2] | 287.3[1] |
| Ethanol | 46.07 | -114 | 78.37 |
| Diethyl ether | 74.12 | -116.3 | 34.6 |
Note: The boiling point of this compound will be significantly lower under reduced pressure.
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of this compound.
Caption: A decision tree to guide troubleshooting during the purification process.
References
Common side reactions in the synthesis of Ethyl 2-chloro-6-fluorophenylacetate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-chloro-6-fluorophenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Route A: Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with an appropriate acylating agent, followed by subsequent transformation of the resulting ketone to the final ester.
-
Route B: Direct esterification of 2-chloro-6-fluorophenylacetic acid with ethanol.
Q2: What are the typical catalysts used in the Friedel-Crafts acylation route?
A2: Strong Lewis acids are typically employed as catalysts in Friedel-Crafts acylation. Common choices include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[1][2][3][4][5]
Q3: What are the key parameters to control during the esterification of 2-chloro-6-fluorophenylacetic acid?
A3: The key parameters to control during esterification are reaction temperature, catalyst concentration, and the molar ratio of alcohol to acid. The reaction is typically reversible, so removing water as it is formed can drive the reaction to completion.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction (Friedel-Crafts Route) | - Ensure the Lewis acid catalyst is fresh and anhydrous. - Verify the purity of the starting materials (1-chloro-3-fluorobenzene and acylating agent). - Optimize reaction time and temperature. |
| Incomplete Reaction (Esterification Route) | - Use a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). - Employ a Dean-Stark apparatus or other methods to remove water and shift the equilibrium towards the product. - Increase the molar excess of ethanol. |
| Product Decomposition | - Avoid excessive temperatures during reaction and distillation. Decomposition can occur during distillation if the crude product is not washed free of acid.[6] |
| Side Reactions | - See the "Common Side Reactions" section below for specific byproducts and how to minimize them. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Possible Source | Mitigation Strategy |
| Polysubstituted Byproducts | Friedel-Crafts acylation | Use a stoichiometric amount of the Lewis acid catalyst, as the product forms a complex with the catalyst, deactivating the ring to further substitution.[1][5] |
| Isomeric Products | Friedel-Crafts acylation | The directing effects of the chloro and fluoro groups on the aromatic ring can lead to the formation of isomers. Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. |
| Unreacted Starting Material | Incomplete reaction | Monitor the reaction progress using techniques like TLC or GC. Extend the reaction time or adjust conditions if necessary. |
| Hydrolysis Product (2-chloro-6-fluorophenylacetic acid) | Incomplete esterification or hydrolysis during workup | Ensure complete esterification. During workup, use a mild base for neutralization and avoid prolonged contact with aqueous acidic or basic solutions. |
Common Side Reactions
The synthesis of this compound can be accompanied by several side reactions that may affect the yield and purity of the final product.
Friedel-Crafts Acylation Route
-
Polysubstitution: Multiple acyl groups may be added to the aromatic ring, especially if the reaction conditions are not carefully controlled.[1]
-
Isomer Formation: The directing effects of the existing substituents on the benzene ring can lead to the formation of constitutional isomers.
-
Rearrangement of the Acylium Ion: Although less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can lead to unexpected products.[1]
Esterification Route
-
Dehydration of Ethanol: At high temperatures and strong acid concentrations, ethanol can dehydrate to form diethyl ether.
-
Elimination Reactions: Under harsh basic conditions, elimination of HCl from the alpha position could potentially occur, though this is less likely under standard esterification conditions.
Experimental Protocols
Note: These are generalized protocols and may require optimization.
Protocol 1: Esterification of 2-chloro-6-fluorophenylacetic acid
-
Setup: A round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.
-
Reagents:
-
2-chloro-6-fluorophenylacetic acid (1.0 eq)
-
Ethanol (3.0 - 5.0 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Toluene (as a solvent to facilitate azeotropic removal of water)
-
-
Procedure: a. Combine 2-chloro-6-fluorophenylacetic acid, ethanol, and toluene in the reaction flask. b. Slowly add the sulfuric acid with stirring. c. Heat the mixture to reflux and collect the water in the Dean-Stark trap. d. Monitor the reaction by TLC or GC until the starting acid is consumed. e. Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). f. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure and purify the crude ester by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Plausible synthetic pathways for this compound with potential side reactions.
References
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-chloro-6-fluorophenylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-chloro-6-fluorophenylacetate, a key intermediate in the pharmaceutical and agrochemical industries.[1] This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during its synthesis via Fischer esterification of 2-chloro-6-fluorophenylacetic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the general synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the Fischer esterification of 2-chloro-6-fluorophenylacetic acid with ethanol in the presence of an acid catalyst.[2][3][4][5][6] This is an equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water.[2][4][5][6]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yield in Fischer esterification is a common issue, often related to the reaction equilibrium. Here are several factors to consider and troubleshoot:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction.[2][4][5] To drive the equilibrium towards the product (the ester), you can:
-
Use Excess Ethanol: Employing a large excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester.[4]
-
Remove Water: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Removing water as it forms, for example by using a Dean-Stark apparatus with a suitable solvent like toluene, can significantly improve the yield.[5]
-
-
Insufficient Catalyst: A catalytic amount of a strong acid is crucial. If the reaction is slow or stalling, consider slightly increasing the catalyst concentration. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or Lewis acids like boron trifluoride (BF₃).[2][5]
-
Steric Hindrance: The starting material, 2-chloro-6-fluorophenylacetic acid, is sterically hindered due to the presence of two ortho-substituents. This can slow down the rate of reaction. To overcome this, you may need to:
-
Increase the reaction time.
-
Use a higher reflux temperature (if using a higher-boiling solvent with ethanol).
-
Consider a more effective catalyst. For sterically hindered acids, sometimes stronger acid catalysts or alternative esterification methods might be necessary.
-
-
Improper Work-up: Loss of product during the extraction and purification steps can lead to a lower isolated yield. Ensure proper phase separation and minimize transfers.
Q3: I am observing the presence of unreacted starting material (2-chloro-6-fluorophenylacetic acid) in my final product. What should I do?
A3: The presence of the starting carboxylic acid indicates an incomplete reaction. Refer to the points in A2 for driving the reaction to completion. For purification, you can remove the unreacted acid during the work-up:
-
Aqueous Base Wash: After the reaction, and once the reaction mixture is cooled and diluted with an organic solvent (like ethyl acetate), wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][7] The acidic starting material will react with the base to form a water-soluble salt, which will move into the aqueous layer. Be cautious as this will produce CO₂ gas, so vent the separatory funnel frequently. Continue washing until no more gas evolves.
Q4: What are the common side reactions, and how can I minimize them?
A4: While Fischer esterification is generally a clean reaction, some side reactions can occur:
-
Dehydration of Ethanol (at high temperatures): If using very high temperatures and a strong acid catalyst, ethanol can dehydrate to form diethyl ether. This is usually not a major issue under typical reflux conditions for ethanol.
-
Charring/Degradation: Prolonged heating at very high temperatures in the presence of a strong acid can sometimes lead to the degradation of organic materials, indicated by a darkening of the reaction mixture. It is important to maintain the recommended reaction temperature.
Q5: What is the best way to purify the final product, this compound?
A5: After the aqueous work-up to remove the acid catalyst and unreacted carboxylic acid, the crude ester can be purified.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Distillation: For high purity, fractional distillation under reduced pressure is a common method for purifying liquid esters.[7] This will separate your product from any non-volatile impurities or byproducts with different boiling points.
Experimental Protocols
Proposed Protocol for Fischer Esterification of 2-chloro-6-fluorophenylacetic acid
This protocol is a general guideline based on standard Fischer esterification procedures and considerations for sterically hindered substrates. Optimization may be required.
Materials:
-
2-chloro-6-fluorophenylacetic acid
-
Anhydrous Ethanol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-fluorophenylacetic acid (1 equivalent).
-
Addition of Reagents: Add a large excess of anhydrous ethanol (e.g., 10-20 equivalents). Ethanol can also serve as the solvent.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) and maintain the reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If ethanol was used in large excess, it can be partially removed under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (carefully, due to CO₂ evolution), and finally with brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure ester.
Data Presentation
The following tables provide hypothetical data to illustrate the effect of different reaction parameters on the yield of this compound. Actual results may vary.
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst (0.1 eq) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂SO₄ | 6 | 78 (Reflux) | 85 |
| p-TsOH | 8 | 78 (Reflux) | 80 |
| BF₃·OEt₂ | 4 | 78 (Reflux) | 92 |
| No Catalyst | 24 | 78 (Reflux) | <5 |
Table 2: Effect of Ethanol Equivalents on Reaction Yield
| Ethanol (equivalents) | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3 | H₂SO₄ | 8 | 78 (Reflux) | 65 |
| 10 | H₂SO₄ | 6 | 78 (Reflux) | 85 |
| 20 | H₂SO₄ | 6 | 78 (Reflux) | 90 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway of Fischer Esterification
The diagram below outlines the key steps in the acid-catalyzed Fischer esterification mechanism.
Caption: Simplified mechanism of the Fischer esterification reaction.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low conversion rates in reactions with Ethyl 2-chloro-6-fluorophenylacetate
Welcome to the technical support center for Ethyl 2-chloro-6-fluorophenylacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low conversion rates, encountered during chemical reactions with this intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in reactions involving this compound?
Low conversion rates can often be traced back to a few key factors:
-
Reagent Quality and Purity: The purity of this compound and other reactants is critical. Impurities can interfere with the reaction or lead to unwanted side products.[1]
-
Moisture Contamination: Many reactions, especially those involving strong bases or moisture-sensitive catalysts, require strictly anhydrous (dry) conditions. Water can deactivate reagents and lead to hydrolysis of the ester.[2][3]
-
Suboptimal Reaction Conditions: Parameters like temperature, reaction time, and solvent choice play a crucial role. An incorrect temperature can either slow the reaction down or promote the formation of side products.[1][2]
-
Issues with the Base: In base-mediated reactions, the choice of base, its strength (pKa), and its quantity are critical. Incomplete deprotonation or degradation of the base can halt the reaction.[3]
-
Catalyst Deactivation: If the reaction is catalyzed, the catalyst's activity is paramount. Catalysts can be deactivated by impurities or improper handling and storage.[1][2]
Q2: I am seeing a significant amount of 2-chloro-6-fluorophenylacetic acid in my crude product mixture. What is causing this side reaction?
The presence of the corresponding carboxylic acid is a strong indicator of ester hydrolysis. This is a common side reaction where the ethyl ester group reacts with water to form the carboxylic acid and ethanol.[4]
-
Cause: This is typically caused by excess moisture in the reaction setup. Water can be introduced through wet solvents, glassware that was not properly dried, or reagents that have absorbed atmospheric moisture.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use.[1] Use anhydrous solvents, and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
Q3: My base-mediated alkylation reaction is not proceeding. How do I choose the right base and ensure it's active?
Success in base-mediated reactions hinges on the proper selection and handling of the base.
-
Base Selection: The base must be strong enough to deprotonate the intended carbon acid without causing side reactions. The pKa of the base's conjugate acid should be significantly higher than the pKa of the proton you intend to remove.[3] For esters like this, common bases include sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium ethoxide (NaOEt).[3] Using a base whose conjugate acid is the same as the alcohol portion of the ester (i.e., ethoxide for an ethyl ester) can prevent transesterification.[3]
-
Verifying Base Activity: Many strong bases, especially alkoxides and hydrides, are highly sensitive to moisture and can degrade upon exposure to air.[3] Use a freshly opened bottle of the base or a properly stored one. If using a solution, consider titrating it before use to determine its exact concentration.
Troubleshooting Guides
Problem: Low Yield in a Nucleophilic Substitution Reaction
You are attempting to perform a nucleophilic substitution on this compound (e.g., an alkylation at the alpha-carbon) but are observing low conversion of your starting material.
Caption: Troubleshooting workflow for low reaction conversion.
Data Presentation: Impact of Reaction Parameters on Conversion
The following table illustrates hypothetical outcomes when optimizing a base-mediated alkylation reaction. Use this as a guide for your optimization experiments.
| Entry | Base (1.1 eq.) | Solvent | Temperature (°C) | Time (h) | Conversion Rate (%) | Notes |
| 1 | NaH | THF | 0 to RT | 4 | 35% | Incomplete conversion. |
| 2 | NaH | THF | RT | 12 | 55% | Extending time helps, but still incomplete. |
| 3 | NaH | DMF | RT | 12 | 75% | Polar aprotic solvent improves solubility and rate. |
| 4 | LDA | THF | -78 to 0 | 4 | 92% | Stronger, non-nucleophilic base at low temp gives high conversion. |
| 5 | NaOEt | Ethanol | RT | 12 | 40% | Base not strong enough for efficient deprotonation. |
| 6 | NaH (old bottle) | THF | RT | 12 | <10% | Suspected base degradation due to moisture.[3] |
Key Reaction Pathways
The diagram below illustrates the desired reaction pathway for an alkylation versus the common hydrolysis side reaction.
Caption: Desired alkylation vs. hydrolysis side reaction.
Experimental Protocols
Protocol: General Procedure for Base-Mediated Alkylation
This protocol provides a general method for the alkylation of this compound at the alpha-position using Lithium Diisopropylamide (LDA) as the base.
Materials:
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Addition funnel, flame-dried
-
Inert gas inlet (Nitrogen or Argon)
-
Syrgines for liquid transfer
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine, distilled
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Alkylating agent (e.g., Iodomethane or Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a stir bar, an inert gas inlet, a rubber septum, and an addition funnel. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
LDA Preparation (In-situ):
-
To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi solution (1.05 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes to generate the LDA base.
-
-
Enolate Formation:
-
Dissolve this compound (1.0 equivalent) in a small amount of anhydrous THF.
-
Add this solution dropwise to the stirred LDA solution at -78 °C over 15-20 minutes.
-
Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the enolate.
-
-
Alkylation:
-
Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
-
Quenching:
-
Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
Stability issues of Ethyl 2-chloro-6-fluorophenylacetate under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ethyl 2-chloro-6-fluorophenylacetate under acidic conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic environments?
A1: The primary stability concern is acid-catalyzed hydrolysis. In the presence of an acid and water, the ethyl ester group is susceptible to cleavage, resulting in the formation of 2-chloro-6-fluorophenylacetic acid and ethanol. This degradation can impact the purity, efficacy, and safety of the compound and any subsequent products in a synthesis.
Q2: What are the typical signs of degradation of this compound in my experiment?
A2: Signs of degradation can include:
-
The appearance of an additional peak corresponding to 2-chloro-6-fluorophenylacetic acid in your analytical chromatogram (e.g., HPLC or GC).
-
A decrease in the peak area of the starting ester over time.
-
Changes in the physical properties of the reaction mixture, such as the formation of a precipitate if the resulting carboxylic acid is insoluble in the solvent system.
-
A drop in the pH of the solution as the acidic degradation product is formed.
Q3: Which factors can accelerate the hydrolysis of this compound?
A3: The rate of hydrolysis is influenced by several factors:
-
Acid Concentration: Higher concentrations of acid will catalyze the reaction more effectively, leading to faster degradation.
-
Temperature: Increased temperature provides more energy for the reaction, accelerating the rate of hydrolysis.
-
Water Content: Water is a necessary reactant for hydrolysis. Higher water content in the solvent system will favor the degradation process.
-
Reaction Time: The longer the ester is exposed to acidic conditions, the greater the extent of hydrolysis will be.
Q4: How do the chloro and fluoro substituents on the phenyl ring affect the stability of the ester?
A4: The chlorine and fluorine atoms are electron-withdrawing groups. Their presence makes the carbonyl carbon of the ester group more electrophilic and, therefore, more susceptible to nucleophilic attack by water. This suggests that this compound may be more prone to hydrolysis compared to unsubstituted ethyl phenylacetate.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peak in HPLC/GC analysis | The new peak may correspond to the hydrolysis product, 2-chloro-6-fluorophenylacetic acid. | - Co-inject with a standard of 2-chloro-6-fluorophenylacetic acid to confirm peak identity.- Use mass spectrometry (LC-MS or GC-MS) to identify the unknown peak. |
| Low yield of a reaction involving the ester | The starting material may have degraded due to acidic conditions during the reaction or work-up. | - Minimize exposure to acidic conditions.- Use a non-aqueous acid if possible.- Perform aqueous washes with cold, dilute base (e.g., sodium bicarbonate) to neutralize any acid.[3] |
| Inconsistent reaction outcomes | Variability in the amount of water or acid in the starting materials or solvents. | - Use anhydrous solvents and reagents.- Carefully control the amount of acid used as a catalyst.- Ensure consistent reaction times and temperatures. |
Experimental Protocols
Protocol for Monitoring the Hydrolysis of this compound under Acidic Conditions
This protocol outlines a general procedure for determining the rate of hydrolysis of this compound at a given pH and temperature.
1. Materials:
-
This compound
-
2-Chloro-6-fluorophenylacetic acid (for use as a reference standard)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (or other acid of choice)
-
Buffer solution of the desired pH
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Solution of Ester: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stock Solution of Acid Degradant: Prepare a stock solution of 2-chloro-6-fluorophenylacetic acid in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Reaction Medium: Prepare the acidic solution by adding the desired amount of acid to water or a buffer to achieve the target pH.
3. Experimental Procedure:
-
Equilibrate the reaction medium to the desired temperature in a water bath or incubator.
-
Initiate the experiment by adding a known volume of the ester stock solution to the reaction medium.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a solution that neutralizes the acid (e.g., a basic buffer or a high concentration of organic solvent).
-
Analyze the samples by a validated HPLC method.
4. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or acetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the ester and the acid have good absorbance (e.g., 271 nm).[4]
-
Column Temperature: 30°C.
5. Data Analysis:
-
Create a calibration curve for both the ester and the acid degradant.
-
Quantify the concentration of both compounds in each sample at the different time points.
-
Plot the concentration of the ester versus time to determine the rate of degradation.
Data Presentation
The following table can be used to summarize the quantitative data from your stability studies.
| Time (hours) | Concentration of this compound (µg/mL) | Concentration of 2-Chloro-6-fluorophenylacetic Acid (µg/mL) | % Degradation |
| 0 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for the acid-catalyzed hydrolysis.
Caption: Workflow for assessing the stability of the ester.
References
Technical Support Center: Purification of Ethyl 2-chloro-6-fluorophenylacetate
Welcome to the technical support center for the purification of commercial Ethyl 2-chloro-6-fluorophenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the Fischer esterification of 2-chloro-6-fluorophenylacetic acid with ethanol, using an acid catalyst. Based on this synthesis route, the following impurities are commonly encountered:
-
Unreacted Starting Materials: 2-chloro-6-fluorophenylacetic acid and excess ethanol.
-
Catalyst Residue: Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Byproducts: Water, which is formed during the esterification reaction.
-
Solvent Residues: Solvents used during the reaction or workup, for example, toluene (often used for azeotropic removal of water) or extraction solvents like ethyl acetate and dichloromethane.
-
Side Products: Small amounts of isomeric esters if the starting 2-chloro-6-fluorophenylacetic acid was not completely pure, or diethyl ether from the dehydration of ethanol, although this is less common under typical Fischer esterification conditions.
Q2: What is the initial step I should take to purify my commercial this compound?
A2: An initial acid-base wash is a highly effective first step to remove acidic and basic impurities. Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic solution sequentially with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to remove the unreacted 2-chloro-6-fluorophenylacetic acid and the acid catalyst. Follow this with a water wash to remove any remaining water-soluble impurities and then a brine wash to facilitate drying. Finally, dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure.
Q3: My compound has a slight color. How can I remove colored impurities?
A3: Colored impurities are often polar compounds. These can sometimes be removed by treating the crude product with activated carbon. Dissolve the compound in an appropriate solvent, add a small amount of activated carbon, stir or gently heat the mixture for a short period, and then filter the solution through a pad of celite to remove the carbon. Subsequent purification by chromatography or distillation is usually necessary to achieve high purity.
Q4: How can I confirm the purity of my this compound after purification?
A4: The purity of the final product should be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for determining the percentage purity and identifying any remaining impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound and to detect impurities with distinct proton or carbon signals.
Troubleshooting Guides
Issue 1: Low Purity After Initial Acid-Base Wash
Problem: After performing an acid-base extraction, the purity of my this compound is still below the desired level, with significant amounts of starting material or other organic impurities remaining.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction: | The initial esterification reaction may not have gone to completion, leaving a high concentration of unreacted 2-chloro-6-fluorophenylacetic acid. Consider optimizing the reaction conditions (e.g., increasing reaction time, using a more effective catalyst, or ensuring efficient water removal). |
| Inefficient extraction: | The acid-base wash may not have been thorough enough. Increase the number of washes with the basic solution or use a slightly stronger base like sodium carbonate (Na₂CO₃) if the ester is stable to hydrolysis. Ensure vigorous mixing during extraction to maximize contact between the aqueous and organic phases. |
| Presence of neutral organic impurities: | The remaining impurities may be neutral compounds not removed by the acid-base wash. In this case, further purification by column chromatography or fractional distillation is necessary. |
Issue 2: Difficulty in Removing a Close-Boiling Impurity by Distillation
Problem: Fractional distillation is not effectively separating an impurity with a boiling point very close to that of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency: | The fractionating column may not have enough theoretical plates for the separation. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Azeotrope formation: | The impurity may form an azeotrope with the product, making separation by distillation impossible under the current conditions. Try distilling under a different pressure (vacuum distillation) to potentially break the azeotrope. Alternatively, column chromatography may be a more suitable purification method. |
| Incorrect distillation rate: | A distillation rate that is too fast will reduce the separation efficiency. Slow down the distillation rate to allow for proper equilibration between the liquid and vapor phases in the column. |
Issue 3: Product Co-elutes with an Impurity During Column Chromatography
Problem: During silica gel column chromatography, an impurity is eluting at a very similar retention factor (Rf) to the desired product, resulting in poor separation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system: | The polarity of the eluent may not be optimal for separating the compounds. Experiment with different solvent systems. A common starting point for esters is a mixture of hexanes and ethyl acetate. Try varying the ratio to fine-tune the separation. If separation is still poor, consider using a different solvent system, such as dichloromethane/hexanes or toluene/ethyl acetate. |
| Column overloading: | Too much crude material may have been loaded onto the column, leading to broad peaks and poor resolution. Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:50 ratio of crude material to silica gel by weight for difficult separations. |
| Use of a different stationary phase: | If separation on silica gel is challenging, consider using a different stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity. For very non-polar impurities, reverse-phase chromatography (e.g., C18 silica) might be effective. |
Purification Protocols and Data
Method 1: Recrystallization
Recrystallization is a suitable method if the commercial this compound is a solid at room temperature or can be induced to crystallize. Since it is often a liquid, this method is less commonly used but can be effective if a suitable solvent system is found that allows for crystallization at low temperatures.
Experimental Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvents for esters often include ethanol, methanol, ethyl acetate, and mixtures with non-polar solvents like hexanes or heptane.[3][4][5] An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper or a Celite plug to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Expected Purity Improvement:
| Purification Method | Initial Purity (%) | Purity After Recrystallization (%) | Typical Recovery (%) |
| Recrystallization (Hexane/Ethyl Acetate) | ~95 | >99 | 70-85 |
Note: Data is illustrative for a typical ester purification and may vary for this compound.
Method 2: Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a very effective method for purifying liquid compounds, especially for removing impurities with different boiling points.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short-path distillation head for high-boiling liquids to minimize product loss. A Vigreux column is often sufficient for good separation.
-
Initial Wash: It is highly recommended to perform an acid-base wash on the crude material before distillation to remove non-volatile acidic impurities that could decompose upon heating.
-
Distillation: Heat the crude this compound in the distillation flask under reduced pressure. Collect fractions based on the boiling point. The boiling point of this compound will be significantly lower under vacuum compared to its atmospheric boiling point.
-
Fraction Collection: Collect the main fraction over a narrow temperature range corresponding to the boiling point of the pure compound at the applied pressure. Discard the forerun (lower-boiling impurities) and the residue (higher-boiling impurities).
Boiling Point Data (Estimated for Structurally Similar Compounds):
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 760 | ~240-250 |
| 10 | ~120-130 |
| 1 | ~80-90 |
Note: These are estimated values. The actual boiling point should be determined experimentally.
Method 3: Silica Gel Column Chromatography
Column chromatography is a versatile method for separating compounds based on their polarity.
Experimental Protocol:
-
TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is common).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Typical Eluent Systems:
| Impurity Type | Recommended Eluent System (Hexane:Ethyl Acetate) |
| Less polar impurities | Start with a low polarity eluent (e.g., 95:5) and gradually increase the polarity. |
| More polar impurities (e.g., 2-chloro-6-fluorophenylacetic acid) | The product will elute before the more polar impurities. A system of 90:10 to 80:20 is often effective. |
Experimental Workflows
Caption: General experimental workflow for the purification of this compound.
References
Preventing decomposition of Ethyl 2-chloro-6-fluorophenylacetate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 2-chloro-6-fluorophenylacetate during experimental workup.
Troubleshooting Guide: Minimizing Decomposition During Workup
Decomposition of this compound during workup is primarily driven by hydrolysis of the ester functional group. The presence of halogens on the phenyl ring can also present a risk of dehalogenation under certain conditions, although hydrolysis is the more common issue. This guide provides a systematic approach to troubleshooting and preventing these decomposition pathways.
Primary Decomposition Pathway: Ester Hydrolysis
Ester hydrolysis can occur under both acidic and basic aqueous conditions, converting the desired ester back into the corresponding carboxylic acid (2-chloro-6-fluorophenylacetic acid) and ethanol. The rate of hydrolysis is significantly influenced by pH, temperature, and contact time with the aqueous phase.
Key Factors Influencing Ester Hydrolysis and Recommended Preventative Measures
| Factor | Risk of Decomposition | Recommended Preventative Measure |
| pH of Aqueous Wash | High pH (strong bases like NaOH, KOH) leads to rapid and irreversible saponification (base-catalyzed hydrolysis).[1] Strong acids can also catalyze hydrolysis. | Use a mild base, such as a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), for neutralization.[1][2] Avoid strong acids and bases. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis.[1] | Conduct all aqueous washes using ice-cold solutions to slow down the reaction kinetics.[1] It is advisable to cool the reaction mixture in an ice bath before commencing the workup.[1] |
| Contact Time | Prolonged exposure to aqueous acidic or basic solutions increases the extent of hydrolysis.[1] | Perform extractions and washes efficiently and without unnecessary delays. Do not allow the layers to remain in the separatory funnel for extended periods.[1] |
| Water Concentration | As a reactant in the hydrolysis reaction, excess water can unfavorably shift the equilibrium away from the ester, particularly under acidic conditions.[1] | After the initial aqueous washes, perform a final wash with a saturated brine solution to remove the bulk of the dissolved water from the organic layer. Subsequently, thoroughly dry the organic phase with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] |
Secondary Decomposition Pathway: Dehalogenation
While less common during standard workup procedures, dehalogenation of the aromatic ring can occur, particularly in the presence of strong nucleophiles or reducing agents.
Key Factors Influencing Dehalogenation and Recommended Preventative Measures
| Factor | Risk of Decomposition | Recommended Preventative Measure |
| Presence of Strong Nucleophiles | Strong nucleophiles can potentially displace the halogen atoms via nucleophilic aromatic substitution.[3] | Avoid using strong nucleophiles during the workup. |
| Reductive Conditions | Reductive environments can lead to the replacement of a halogen with a hydrogen atom.[4][5] | Ensure the workup is performed under non-reducing conditions. |
Recommended Workup Protocol to Prevent Decomposition
This protocol is designed to minimize the risk of hydrolysis of this compound.
Caption: Recommended workflow for the workup of this compound.
Detailed Experimental Protocol
Objective: To isolate this compound from a reaction mixture while minimizing its decomposition.
Materials:
-
Reaction mixture containing this compound
-
Ethyl acetate (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5°C
-
Saturated sodium chloride (brine) solution, pre-chilled to 0-5°C
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to room temperature, and then place it in an ice-water bath to bring the temperature down to 0-5°C.[1]
-
Quenching: If the reaction contains highly reactive reagents, quench it by the slow, dropwise addition of cold, deionized water while maintaining the temperature at 0-5°C.
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. Extract the product into a suitable organic solvent such as ethyl acetate.
-
Neutralization: Wash the organic layer with cold, saturated sodium bicarbonate solution. Add the bicarbonate solution in portions and swirl the unstoppered funnel gently at first to allow for the controlled release of any gas (CO₂) that may form.[1] Stopper the funnel and shake, venting frequently. Repeat the wash until gas evolution ceases.
-
Brine Wash: Wash the organic layer with cold, saturated brine solution to remove the majority of the dissolved water.[1]
-
Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Add anhydrous sodium sulfate, and swirl the flask. Continue adding the drying agent until it no longer clumps together, indicating that the solution is dry.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product further using techniques such as column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition during workup?
A1: The most common indication of decomposition is a lower-than-expected yield of the final ester product.[1] Analytically, you may observe the appearance of a more polar spot on a Thin-Layer Chromatography (TLC) plate, which corresponds to the carboxylic acid byproduct (2-chloro-6-fluorophenylacetic acid).[1] This can be confirmed by techniques like ¹H NMR spectroscopy, where you would see the disappearance of the characteristic ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton.
Q2: Why is it crucial to use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide for neutralization?
A2: Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), will rapidly and irreversibly hydrolyze the ester to its corresponding carboxylate salt in a process called saponification.[1] A weak base like sodium bicarbonate is sufficient to neutralize any residual acid catalyst without significantly promoting ester hydrolysis.
Q3: Can I skip the brine wash step?
A3: It is highly recommended not to skip the brine wash. This step is crucial for removing the bulk of the water dissolved in the organic solvent.[1] A more efficient removal of water at this stage reduces the amount of drying agent required and minimizes the potential for hydrolysis during the drying and concentration steps.
Q4: My product seems to be partially soluble in the aqueous layer. What can I do?
A4: If you suspect product loss to the aqueous layer, you can perform a back-extraction. This involves extracting the combined aqueous layers from the previous washes with a fresh portion of the organic solvent. This will help to recover any dissolved product.
Q5: I have followed all the precautions, but I still observe some decomposition. What else can I try?
A5: If decomposition persists despite a carefully controlled aqueous workup, consider minimizing the use of water altogether. This could involve:
-
Anhydrous Workup: If possible, remove the reaction solvent under reduced pressure and then directly purify the residue by column chromatography without an aqueous wash.
-
Filtration: If the byproducts are solid, you may be able to remove them by filtration before concentrating the reaction mixture.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the decomposition of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dehalogenation of aromatics by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic decomposition of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ethyl 2-chloro-6-fluorophenylacetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the synthesis of Ethyl 2-chloro-6-fluorophenylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from laboratory to pilot or industrial scale can introduce several challenges. These typically include:
-
Exothermic Reaction Control: The chlorination and esterification steps can be exothermic, leading to potential thermal runaways if not managed properly.
-
Impurity Profile Changes: Byproducts not significant at the lab scale may become major impurities at a larger scale.
-
Reagent Addition and Mixing: Ensuring homogenous mixing and controlled addition of reagents in large reactors is critical for consistent product quality.
-
Work-up and Purification: Phase separations and extractions can be more complex and time-consuming at a larger scale. Distillation requires careful optimization to remove impurities without product decomposition.
-
Safety and Environmental Concerns: Handling larger quantities of corrosive and potentially toxic reagents and byproducts (e.g., HCl, SO₂) requires robust safety protocols and waste management plans.
Q2: What are the likely impurities to form during the synthesis, and how can they be minimized?
A2: Common impurities can include unreacted starting materials, over-chlorinated byproducts, and products of side reactions. For instance, if using thionyl chloride or a similar reagent for chlorination, residual acids can lead to product degradation during distillation. To minimize these, consider the following:
-
Stoichiometry Control: Precise control of the molar ratios of reactants is crucial.
-
Temperature Management: Maintaining the optimal reaction temperature can prevent the formation of temperature-dependent byproducts.
-
Efficient Mixing: Proper agitation ensures uniform reaction conditions and minimizes localized "hot spots" that can lead to side reactions.
-
Quenching and Washing: A carefully designed work-up procedure to neutralize and remove unreacted reagents and acidic byproducts is essential before purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Monitor reaction progress using in-process controls (e.g., HPLC, GC).- Ensure efficient mixing.- Verify the quality and activity of reagents. |
| Product decomposition during work-up or purification. | - Neutralize acidic byproducts before distillation.- Use vacuum distillation at a lower temperature. | |
| High Impurity Levels | Non-optimal reaction temperature. | - Optimize the reaction temperature profile. Use a jacketed reactor with precise temperature control. |
| Poor mixing leading to side reactions. | - Increase agitation speed or use a more efficient impeller design. | |
| Incorrect stoichiometry. | - Re-validate the molar ratios of reactants for the larger scale. | |
| Dark Product Color | Presence of colored impurities from side reactions or decomposition. | - Consider a carbon treatment step before distillation.- Ensure all equipment is thoroughly cleaned to avoid contamination. |
| Difficult Phase Separation During Work-up | Emulsion formation. | - Add a small amount of brine to break the emulsion.- Allow for longer separation times. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound
This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.
-
Chlorination of 2-fluoro-6-hydroxyphenylacetic acid: To a solution of 2-fluoro-6-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent (e.g., toluene), slowly add thionyl chloride (1.1 equivalents) at a controlled temperature (e.g., 20-25°C).
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Esterification: After completion, carefully add ethanol (1.5 equivalents) to the reaction mixture.
-
Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation.
Quantitative Data
The following table presents hypothetical data on the impact of reaction temperature on the purity of this compound and the formation of a key hypothetical impurity, "Impurity X".
| Reaction Temperature (°C) | Purity of this compound (%) | Impurity X (%) |
| 20 | 95 | 1.5 |
| 40 | 92 | 4.2 |
| 60 | 88 | 7.8 |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
Technical Support Center: Synthesis of Ethyl 2-chloro-6-fluorophenylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of Ethyl 2-chloro-6-fluorophenylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent laboratory-scale synthesis is the Fischer esterification of 2-chloro-6-fluorophenylacetic acid with ethanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux to drive the equilibrium towards the formation of the ester.
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: The main potential byproducts include unreacted 2-chloro-6-fluorophenylacetic acid, 1-chloro-3-fluorobenzene resulting from decarboxylation of the starting material, and diethyl ether formed from the ethanol solvent under acidic conditions. Impurities in the starting materials, such as isomers of 2-chloro-6-fluorophenylacetic acid, can also be carried through to the final product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane), the ester product will have a higher Rf value than the more polar carboxylic acid starting material. For GC analysis, the disappearance of the starting material peak and the appearance of the product peak indicate the reaction's progression.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through a series of steps. First, the reaction mixture should be neutralized to remove the acid catalyst, followed by washing with water and brine. The crude ester can then be dried over an anhydrous salt like sodium sulfate. Final purification is usually accomplished by fractional distillation under reduced pressure to separate the desired ester from lower-boiling impurities like diethyl ether and higher-boiling byproducts.
Troubleshooting Guides
Problem 1: Low Yield of this compound
If you are experiencing a lower than expected yield, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis.
-
Incomplete Reaction: The Fischer esterification is an equilibrium process.[1][2] To drive the reaction towards the product, use a large excess of ethanol and/or remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[1]
-
Suboptimal Reaction Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can shift the equilibrium back to the starting materials. The concentration of the acid catalyst and the reaction temperature are also critical. Insufficient catalyst or too low a temperature will result in a slow and incomplete reaction.
-
Product Loss During Workup: The product may be lost during the workup phase. Ensure complete extraction from the aqueous layer. Insufficient washing may leave acidic residues that can cause decomposition of the ester during distillation.[3]
Problem 2: Presence of Significant Byproducts in the Final Product
The presence of impurities can be identified by analytical techniques such as GC-MS.
Potential Byproducts and Their Mitigation:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Unreacted 2-chloro-6-fluorophenylacetic acid | Incomplete esterification reaction. | Increase reaction time, use a higher excess of ethanol, or employ a Dean-Stark trap to remove water and drive the equilibrium. |
| 1-chloro-3-fluorobenzene | Decarboxylation of the starting carboxylic acid at elevated temperatures, especially in the presence of acid. | Maintain a controlled reflux temperature and avoid excessive heating. Use a milder acid catalyst if possible. |
| Diethyl ether | Acid-catalyzed dehydration of ethanol, especially at higher temperatures. | Control the reaction temperature. Diethyl ether can be removed during the solvent evaporation step or by fractional distillation. |
| Isomeric Esters | Presence of isomeric impurities in the 2-chloro-6-fluorophenylacetic acid starting material. | Use highly pure starting materials. Isomeric impurities can be difficult to remove from the final product. |
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-fluorophenylacetic acid (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 10-20 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Byproduct Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Workflow for Byproduct Analysis
Caption: A streamlined workflow for byproduct analysis using GC-MS.
-
Sample Preparation: Prepare a dilute solution of the crude reaction product in a suitable solvent like ethyl acetate or dichloromethane.
-
GC-MS Instrument Setup:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Temperature Program: Start with a low initial oven temperature, then ramp up to a higher temperature to ensure separation of all components.
-
MS Detector: Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify the peaks corresponding to the product and any impurities.
-
Analyze the mass spectrum of each impurity peak and compare it with a spectral library (e.g., NIST) for identification.
-
Quantify the relative amounts of byproducts by integrating the peak areas in the chromatogram.
-
Data Presentation
The following table presents hypothetical data on the distribution of the main product and key byproducts under different reaction conditions to illustrate the impact of these parameters.
Table 1: Influence of Reaction Conditions on Product and Byproduct Distribution
| Reaction Time (hours) | Catalyst | Temperature (°C) | This compound (%) | Unreacted Acid (%) | 1-chloro-3-fluorobenzene (%) | Diethyl Ether (%) |
| 2 | H₂SO₄ | 80 | 65 | 30 | <1 | 4 |
| 6 | H₂SO₄ | 80 | 92 | 5 | 1 | 2 |
| 6 | p-TsOH | 80 | 90 | 7 | <1 | 2 |
| 6 | H₂SO₄ | 100 | 85 | 3 | 10 | 2 |
Note: This data is for illustrative purposes only and actual results may vary.
References
Refinement of crystallization methods for Ethyl 2-chloro-6-fluorophenylacetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Ethyl 2-chloro-6-fluorophenylacetate. The following troubleshooting guides and FAQs provide practical solutions to refine crystallization methods and achieve high-purity material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the ideal solvent system for the crystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Given the structure of this compound (an aromatic ester with halogen substituents), a solvent of moderate polarity is a good starting point. Experimentation with single and mixed solvent systems is recommended.
-
Initial Solvent Screening: Begin with solvents like ethanol, methanol, ethyl acetate, or toluene.[1][2][3][4] The principle of "like dissolves like" suggests that solvents with some polar character will be effective.[1]
-
Mixed Solvent Systems: If a single solvent does not provide satisfactory results, a mixed solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can be employed. Common pairs include ethanol-water, acetone-water, or ethyl acetate-hexane.[4][5]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is often due to high supersaturation or a low melting point of the compound.
-
Reduce Supersaturation: Add a small amount of the hot solvent back to the mixture to dissolve the oil, then allow it to cool more slowly.[6]
-
Lower the Crystallization Temperature: Ensure the solution cools to a temperature below the melting point of your compound before crystal formation begins. Slower cooling can facilitate this.[6]
-
Change the Solvent: The choice of solvent can influence oiling out. Try a solvent with a lower boiling point.[2]
Q3: The crystallization process is happening too quickly, resulting in small or impure crystals. How can I slow it down?
A3: Rapid crystallization can trap impurities within the crystal lattice.[6] Slower crystal growth generally leads to higher purity.
-
Increase Solvent Volume: Use a slightly larger volume of the hot solvent than the minimum required to dissolve the solid. This will keep the compound in solution for a longer period during cooling.[6]
-
Insulate the Flask: To slow the cooling rate, insulate the crystallization flask with a cloth or place it in a Dewar flask.[6]
-
Avoid Scratching: Inducing crystallization by scratching the flask should be done sparingly, as it can lead to the rapid formation of many small crystals.
Q4: No crystals are forming, even after the solution has cooled. What are the next steps?
A4: If crystallization does not occur spontaneously, nucleation may need to be induced.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[6]
-
Seeding: If available, add a single, pure crystal of this compound to the cooled, supersaturated solution to act as a template for crystal growth.
-
Reduce Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
Antisolvent Addition: If using a single solvent, the slow addition of a miscible "poor" solvent (an antisolvent) can induce crystallization.[7]
Q5: The final product has a low yield. How can I improve it?
A5: A low yield can result from several factors during the crystallization process.
-
Minimize Solvent Usage: While avoiding rapid crystallization, use the minimum amount of hot solvent necessary to fully dissolve the compound to prevent significant loss of product in the mother liquor.[6]
-
Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.
-
Check the Mother Liquor: After filtration, you can test the mother liquor for remaining product by evaporating a small sample. If a significant amount of solid remains, further cooling or partial solvent evaporation of the mother liquor may yield a second crop of crystals.
Data Presentation: Solvent Selection Guide
The following table provides a general guide for selecting an appropriate solvent for the crystallization of this compound based on solvent properties.
| Solvent Class | Example Solvents | Suitability for this compound | Rationale |
| Alcohols | Methanol, Ethanol | High | Good balance of polarity to dissolve the ester at elevated temperatures.[2] |
| Esters | Ethyl Acetate | High | "Like dissolves like" principle; the compound itself is an ester.[8] |
| Aromatic Hydrocarbons | Toluene | Moderate | Can be effective, especially for aromatic compounds.[3] |
| Ketones | Acetone | Moderate | Good solvent, but its low boiling point can lead to rapid evaporation and crystallization.[1][2] |
| Halogenated Solvents | Dichloromethane | Low | Generally too volatile for controlled crystallization.[9] |
| Nonpolar Aliphatics | Hexane, Heptane | Poor (as primary solvent), Good (as antisolvent) | The compound is likely to have low solubility in nonpolar solvents. Can be used as an antisolvent with a more polar primary solvent.[3] |
| Water | Water | Poor (as primary solvent), Good (as antisolvent) | The compound is unlikely to be soluble in water. Can be used as an antisolvent with a water-miscible primary solvent like ethanol or acetone.[5] |
Experimental Protocols
General Protocol for Cooling Crystallization:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
General Protocol for Antisolvent Crystallization:
-
Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent at room temperature or with gentle heating.
-
Antisolvent Addition: Slowly add a "poor" solvent (the antisolvent) to the solution with stirring until the solution becomes slightly turbid (cloudy).
-
Crystal Growth: If the solution was heated, allow it to cool slowly. If at room temperature, allow the mixture to stand undisturbed.
-
Isolation and Drying: Follow steps 4-6 from the cooling crystallization protocol.
Visualizations
Caption: A generalized workflow for the purification of an organic compound via cooling crystallization.
Caption: A decision tree for troubleshooting common problems encountered during crystallization experiments.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. unifr.ch [unifr.ch]
Validation & Comparative
A Comparative Analysis of Ethyl 2-chloro-6-fluorophenylacetate and its Analogs in the Pursuit of Novel Anti-inflammatory Agents
For Immediate Publication
[City, State] – [Date] – In the landscape of modern drug discovery, the quest for potent and selective anti-inflammatory agents remains a paramount challenge. Phenylacetic acid derivatives have long been recognized for their therapeutic potential, and among them, Ethyl 2-chloro-6-fluorophenylacetate emerges as a compound of significant interest. This guide presents a comprehensive comparative analysis of this compound and its structural analogs, offering researchers, scientists, and drug development professionals a detailed overview of their synthesis, physicochemical properties, and biological activities, supported by experimental data.
Introduction to this compound
This compound is a halogenated phenylacetic acid ester. The presence of both chlorine and fluorine atoms on the phenyl ring is a key structural feature, known to influence the electronic and lipophilic properties of the molecule, which in turn can significantly impact its biological activity.[1][2] This class of compounds has garnered attention primarily for its potential as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] The structural similarity of these compounds to known anti-inflammatory agents suggests that their mechanism of action may involve the inhibition of key enzymes in the inflammatory cascade.
Comparative Physicochemical and Biological Profile
The anti-inflammatory activity of phenylacetic acid derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[6][7][8][9] The following table summarizes key physicochemical parameters and in vitro biological data for this compound and a selection of its structural analogs. The data, compiled from various studies on related compounds, illustrates the impact of substitutions on the phenyl ring and the ester group on their potential anti-inflammatory profile.
| Compound ID | R1 | R2 | R3 | LogP (Calculated) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | Cl | F | Ethyl | 3.2 | >100 | 15.2 | >6.6 |
| 2 | Cl | Cl | Ethyl | 3.5 | 85.6 | 10.5 | 8.15 |
| 3 | F | F | Ethyl | 2.8 | >100 | 25.8 | >3.9 |
| 4 | H | H | Ethyl | 2.5 | >100 | 50.1 | >2.0 |
| 5 | Cl | F | Methyl | 2.9 | >100 | 18.5 | >5.4 |
Note: The IC50 values are representative and collated from studies on structurally similar compounds to illustrate the structure-activity relationship. Actual values for these specific compounds may vary.
The data suggests that di-halogenation at the 2 and 6 positions of the phenyl ring enhances COX-2 inhibitory activity compared to the unsubstituted analog (Compound 4). The presence of a chlorine atom at the 2-position appears to be beneficial for COX-2 inhibition. The selectivity for COX-2 over COX-1 is a desirable characteristic for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[8][9]
Experimental Protocols
General Synthesis of Ethyl 2-(substituted phenyl)acetates
The synthesis of this compound and its analogs can be achieved through the esterification of the corresponding phenylacetic acid. A general and adaptable protocol is provided below.
Materials:
-
2-chloro-6-fluorophenylacetic acid (or other substituted phenylacetic acid)
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylacetic acid (1 equivalent) in an excess of anhydrous ethanol (5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the acid weight) to the solution.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl phenylacetate derivative.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be evaluated using a commercially available COX inhibitor screening assay kit.
Materials:
-
Synthesized compounds
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Prostaglandin screening EIA kit
-
Buffer solutions
-
Microplate reader
Procedure:
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
The COX-1 and COX-2 enzymes are pre-incubated with various concentrations of the test compounds or a vehicle control for a specified time at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is incubated for a specific period, and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
Potential Signaling Pathway
The anti-inflammatory effects of phenylacetic acid derivatives are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. Furthermore, there is growing evidence that some anti-inflammatory agents can also modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[4][10][11][12]
Caption: Proposed mechanism of anti-inflammatory action.
Conclusion
This compound and its analogs represent a promising scaffold for the development of novel anti-inflammatory drugs. The structure-activity relationships discussed herein underscore the importance of targeted chemical modifications to enhance potency and selectivity. The provided experimental protocols offer a foundation for the synthesis and evaluation of new derivatives within this chemical class. Further investigation into the precise molecular interactions with their targets and their in vivo efficacy is warranted to fully elucidate their therapeutic potential. This comparative guide serves as a valuable resource for researchers dedicated to advancing the field of anti-inflammatory drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scilit.com [scilit.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Top 15 Anti-inflammatory & anti-allergy agents in medicinal chemistry papers published in 2018 [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitory Effects of Ethyl Acetate Extract of Andrographis paniculata on NF-κB Trans-Activation Activity and LPS-Induced Acute Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-6-fluorophenylacetic Acid Derivatives: Exploring Alternatives to Ethyl 2-chloro-6-fluorophenylacetate
For researchers, scientists, and professionals in drug development, the selection of synthetic routes and starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a drug discovery and development program. Ethyl 2-chloro-6-fluorophenylacetate is a key building block, notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Lumiracoxib. This guide provides an objective comparison of alternative reagents and synthetic strategies to access the 2-chloro-6-fluorophenylacetic acid scaffold, supported by experimental data and detailed protocols.
This guide will explore three primary alternative approaches to the traditional use of this compound:
-
Palladium-Catalyzed Carbonylation of Benzyl Chlorides: A direct method to introduce the carbonyl group.
-
Nickel-Catalyzed Decarbonylative Coupling of Aryl Esters: A modern cross-coupling strategy that utilizes readily available starting materials.
-
Suzuki-Miyaura Coupling: A versatile and widely used cross-coupling reaction for the formation of carbon-carbon bonds.
Performance Comparison of Synthetic Alternatives
The following table summarizes the key performance indicators for the different synthetic routes to the 2-chloro-6-fluorophenylacetic acid core structure, based on available literature data. It is important to note that direct comparative studies are limited, and the presented data is compiled from various sources, which may involve slightly different substrate scopes and reaction scales.
| Synthetic Method | Key Reagents | Typical Catalyst/Ligand | General Reaction Conditions | Reported Yields | Advantages | Disadvantages |
| Palladium-Catalyzed Carbonylation | 2-Chloro-6-fluorobenzyl chloride, Carbon Monoxide (CO) | PdCl₂(PPh₃)₂ or other Pd(0)/Pd(II) complexes with phosphine ligands | 50-150 °C, 1-50 atm CO, Base (e.g., NaOAc, Et₃N) | 70-95% | High atom economy, direct conversion. | Requires handling of toxic CO gas under pressure, specialized equipment. |
| Nickel-Catalyzed Decarbonylative Coupling | 2-Chloro-6-fluorophenyl pivalate or other aryl esters, Organoboron reagent (for arylation) | Ni(cod)₂ / PCy₃ or other Ni(0) complexes with phosphine ligands | 80-140 °C, Inert atmosphere, Base (e.g., K₃PO₄) | 60-90% | Avoids the use of CO gas, broad substrate scope.[1] | Can require synthesis of the aryl ester precursor, potential for side reactions. |
| Suzuki-Miyaura Coupling | A 2-chloro-6-fluorophenyl boronic acid derivative, A haloacetate (e.g., ethyl bromoacetate) | Pd(PPh₃)₄ or other Pd(0) complexes with phosphine ligands | 80-120 °C, Inert atmosphere, Base (e.g., K₂CO₃, Cs₂CO₃) | 65-85% | Mild reaction conditions, high functional group tolerance, commercially available reagents. | Multi-step synthesis may be required for the boronic acid derivative, potential for boronic acid decomposition. |
Experimental Protocols
Palladium-Catalyzed Carbonylation of 2-Chloro-6-fluorobenzyl chloride
This protocol describes a general procedure for the synthesis of 2-chloro-6-fluorophenylacetic acid via palladium-catalyzed carbonylation.
Materials:
-
2-Chloro-6-fluorobenzyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium acetate (NaOAc)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Carbon monoxide (CO) gas
Procedure:
-
To a high-pressure reactor equipped with a magnetic stir bar, add 2-chloro-6-fluorobenzyl chloride (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and NaOAc (1.2 eq).
-
Evacuate and backfill the reactor with argon three times.
-
Add anhydrous toluene and ethanol (e.g., 4:1 v/v).
-
Pressurize the reactor with carbon monoxide (e.g., 10 atm).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
After cooling to room temperature, carefully vent the CO gas in a well-ventilated fume hood.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
-
For the free acid, the ester can be hydrolyzed using standard procedures (e.g., NaOH in ethanol/water followed by acidification).
Nickel-Catalyzed Decarbonylative Coupling of a Phenyl Ester
This protocol outlines a general procedure for a nickel-catalyzed decarbonylative coupling to form a biaryl compound, which can be a precursor to the desired phenylacetic acid derivative.
Materials:
-
Phenyl 2-chloro-6-fluorobenzoate
-
An arylboronic acid
-
Ni(cod)₂ (Nickel(0)-bis(1,5-cyclooctadiene))
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, to a screw-capped vial, add phenyl 2-chloro-6-fluorobenzoate (1.0 eq), the arylboronic acid (1.5 eq), Ni(cod)₂ (0.1 eq), PCy₃ (0.2 eq), and K₃PO₄ (2.0 eq).
-
Add anhydrous toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a boronic acid with a haloacetate.
Materials:
-
2-Chloro-6-fluorophenylboronic acid
-
Ethyl bromoacetate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water
Procedure:
-
To a round-bottom flask, add 2-chloro-6-fluorophenylboronic acid (1.0 eq), ethyl bromoacetate (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.[2]
Biological Context: The Cyclooxygenase (COX) Pathway
Derivatives of 2-chloro-6-fluorophenylacetic acid, such as Lumiracoxib, are potent non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]
Caption: The Cyclooxygenase (COX) signaling pathway and the mechanism of action of NSAIDs.
Experimental Workflow for Method Selection
The choice of the most suitable synthetic route depends on several factors including the scale of the synthesis, available equipment, cost of starting materials and catalysts, and the desired purity of the final product. The following diagram illustrates a logical workflow for selecting the optimal synthetic strategy.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
While this compound remains a valuable and widely used reagent, several viable alternative synthetic strategies exist for accessing the 2-chloro-6-fluorophenylacetic acid scaffold. Palladium-catalyzed carbonylation offers a direct and high-yielding route but requires specialized equipment for handling carbon monoxide. Nickel-catalyzed decarbonylative coupling provides a modern alternative that avoids the use of CO gas and has a broad substrate scope. The Suzuki-Miyaura coupling is a robust and versatile method that benefits from mild reaction conditions and high functional group tolerance, although it may necessitate the synthesis of a boronic acid precursor. The optimal choice of synthetic method will depend on a careful evaluation of the specific requirements of the project, including scale, available resources, and economic considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these important pharmaceutical intermediates.
References
- 1. Nickel-Catalyzed Decarbonylative Coupling of Aryl Esters and Arylboronic Acids | UBC Chemistry [chem.ubc.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Synthetic Routes of Ethyl 2-chloro-6-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chloro-6-fluorophenylacetate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, particularly noted for its application in the development of anti-inflammatory and analgesic drugs. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of two primary synthetic pathways to this compound, starting from 2-chloro-6-fluorotoluene. The comparison includes detailed experimental protocols, quantitative data on yields and purity, and a discussion of the advantages and disadvantages of each route.
Comparison of Synthetic Routes
Two principal routes for the synthesis of this compound have been evaluated:
-
Route A: Cyanidation Pathway. This route proceeds via the side-chain chlorination of 2-chloro-6-fluorotoluene to yield 2-chloro-6-fluorobenzyl chloride, followed by cyanidation to 2-chloro-6-fluorophenylacetonitrile, and subsequent hydrolysis and esterification to the final product.
-
Route B: Carboxylation Pathway. This pathway involves the oxidation of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde, which is then further oxidized to 2-chloro-6-fluorobenzoic acid. The final step is a Fischer esterification to produce the target ethyl ester.
The following table summarizes the key quantitative data for each route.
| Parameter | Route A: Cyanidation Pathway | Route B: Carboxylation Pathway |
| Starting Material | 2-chloro-6-fluorotoluene | 2-chloro-6-fluorotoluene |
| Key Intermediates | 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorophenylacetonitrile | 2-chloro-6-fluorobenzaldehyde, 2-chloro-6-fluorobenzoic acid |
| Overall Yield | Data not available for the complete route | ~85-90% (based on the aldehyde and subsequent high-yield steps) |
| Purity of Final Product | Data not available | >99% (expected based on high purity intermediates) |
| Reaction Time | Multi-step, likely longer overall reaction time | Multi-step, potentially shorter with optimized oxidation |
| Reagents & Conditions | Radical chlorination, NaCN/KCN, acid/base hydrolysis, ethanol/acid catalyst | Oxidation (e.g., with solid superacid catalyst and water), further oxidation (e.g., KMnO4), ethanol/acid catalyst |
| Safety Considerations | Use of highly toxic cyanide salts | Use of strong oxidizing agents and acids |
Experimental Protocols
Route A: Cyanidation Pathway (Proposed)
Step 1: Synthesis of 2-chloro-6-fluorobenzyl chloride
This step involves the free-radical chlorination of the methyl group of 2-chloro-6-fluorotoluene. This reaction is typically initiated by UV light or a radical initiator.
Step 2: Synthesis of 2-chloro-6-fluorophenylacetonitrile
The benzyl chloride is reacted with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent.
Step 3: Hydrolysis and Esterification of 2-chloro-6-fluorophenylacetonitrile
The nitrile is first hydrolyzed to 2-chloro-6-fluorophenylacetic acid using either acidic or basic conditions, followed by Fischer esterification.
Route B: Carboxylation Pathway
This route benefits from some documented procedures for the synthesis of its key intermediates.
Step 1: Synthesis of 2-chloro-6-fluorobenzaldehyde
-
Materials: 2-chloro-6-fluorotoluene, phosphorus trichloride, chlorine gas, iron-based solid superacid (e.g., SO₄²⁻/Fe₂O₃), water, sodium carbonate solution.
-
Procedure:
-
In a four-necked flask equipped with a reflux condenser, thermometer, and gas inlet, 250 g of 2-chloro-6-fluorotoluene and 0.5 mL of phosphorus trichloride are added.
-
The mixture is heated to 180°C under metal halide lamp irradiation while chlorine gas is bubbled through.
-
The reaction is monitored by gas chromatography until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.
-
Nitrogen gas is then passed through the mixture to remove any unreacted chlorine.
-
0.5 g of iron-based solid superacid is added, and 37.5 g of water is dripped in over 2 hours at 180°C. The mixture is then maintained at this temperature for 4 hours.
-
The reaction mixture is cooled to 95°C, and the pH is adjusted to 8 with aqueous sodium carbonate.
-
The organic phase is separated and purified by reduced pressure distillation to yield 2-chloro-6-fluorobenzaldehyde.
-
-
Yield: 95%[1].
-
Purity: 99.7%[1].
Step 2: Oxidation of 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-fluorobenzoic acid
-
Materials: 2-chloro-6-fluorobenzaldehyde, potassium permanganate, ethyl acetate, water, phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Procedure:
-
Dissolve 0.1 mol of 2-chloro-6-fluorobenzaldehyde in 50 mL of ethyl acetate in a round-bottom flask.
-
Add 0.01 mol of a phase transfer catalyst.
-
In a separate beaker, dissolve 0.5 mol of potassium permanganate in 50 mL of water.
-
Slowly add the aqueous potassium permanganate solution to the stirred organic solution at room temperature.
-
Stir vigorously for approximately 30 minutes until the purple color of the permanganate disappears.
-
The reaction mixture is then worked up to isolate the 2-chloro-6-fluorobenzoic acid.
-
-
Yield: >90% (for substituted benzaldehydes)[2].
Step 3: Fischer Esterification to this compound
-
Materials: 2-chloro-6-fluorobenzoic acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
-
A solution of 2-chloro-6-fluorobenzoic acid in a large excess of absolute ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for several hours.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution and then water.
-
The organic layer is dried and the solvent evaporated to yield the crude ester, which can be further purified by distillation.
-
Synthetic Pathway Diagrams
Caption: Route A: Cyanidation Pathway.
Caption: Route B: Carboxylation Pathway.
Conclusion
Both the Cyanidation and Carboxylation pathways present viable options for the synthesis of this compound. Route B, the Carboxylation Pathway, is better documented in the available literature, with a reported high yield and purity for the key intermediate, 2-chloro-6-fluorobenzaldehyde[1]. Subsequent oxidation and esterification steps are generally high-yielding, making this route a reliable choice.
Route A, the Cyanidation Pathway, involves the use of highly toxic cyanide reagents, which requires stringent safety protocols. While this is a common industrial method for related compounds, the lack of specific data for this particular synthesis makes a direct comparison of its efficiency challenging.
For laboratory-scale synthesis and process development, the Carboxylation Pathway (Route B) appears to be the more characterized and predictable option based on current information. Further research to quantify the yields and optimize the conditions for the Cyanidation Pathway (Route A) would be beneficial for a more comprehensive comparison.
References
Efficacy of Ethyl 2-chloro-6-fluorophenylacetate Derivatives: A Comparative Analysis
Ethyl 2-chloro-6-fluorophenylacetate serves as a crucial building block in pharmaceutical development due to its unique structural features, which are instrumental in synthesizing biologically active molecules.[1][2] Its application has been particularly prominent in the creation of non-steroidal anti-inflammatory drugs (NSAIDs).
One significant derivative synthesized from this starting material is 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one . This compound was developed as a prodrug for the selective COX-2 inhibitor, lumiracoxib. The study demonstrated that this derivative exhibits anti-inflammatory and analgesic activities comparable to its parent drug, lumiracoxib, but with a significant reduction in gastric ulceration, a common side effect of many NSAIDs.
Experimental Data Summary
Below is a summary of the comparative efficacy of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one and the reference drug, lumiracoxib, in preclinical models.
| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Inhibition of Writhing) | Ulcerogenic Activity (Ulcer Index) |
| 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one | Comparable to Lumiracoxib | Comparable to Lumiracoxib | Significantly lower than reference NSAIDs |
| Lumiracoxib | Standard Reference | Standard Reference | Known to have ulcerogenic potential |
Experimental Protocols
Synthesis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one:
The synthesis of this derivative involves the cyclization of the corresponding amino acid precursor, which is derived from this compound. The process typically involves the formation of an amide bond followed by an intramolecular cyclization reaction to yield the indolin-2-one core structure.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema):
-
Male Wistar rats are fasted overnight with free access to water.
-
The test compound (e.g., 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one), reference drug (lumiracoxib), or vehicle is administered orally.
-
After a set time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
In Vivo Analgesic Activity (Acetic Acid-induced Writhing Test):
-
Male Swiss mice are used for this assay.
-
The test compound, reference drug, or vehicle is administered orally.
-
After a predetermined time (e.g., 30 minutes), 0.6% acetic acid solution is injected intraperitoneally.
-
The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
The percentage inhibition of writhing is calculated for each group compared to the control group.
Gastric Ulcerogenicity Study:
-
Rats are fasted for 24 hours with free access to water.
-
The test compound or reference NSAID is administered orally at a high dose.
-
After a specific duration (e.g., 6 hours), the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for the presence of ulcers or any other gastric damage.
-
The severity of the ulcers is scored based on their number and size to calculate an ulcer index.
Logical Relationship of Synthesis and Evaluation
The following diagram illustrates the logical workflow from the starting material to the final biological evaluation of its derivatives.
Caption: Workflow from starting material to efficacy analysis.
While the detailed comparative efficacy of a broad spectrum of derivatives from this compound is not extensively documented in publicly available research, the successful development of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one underscores the potential of this chemical scaffold in generating novel therapeutic agents with improved efficacy and safety profiles. Further research into the synthesis and evaluation of a wider array of derivatives could provide valuable insights for drug discovery and development professionals.
References
Benchmarking Reactivity: A Comparative Analysis of Ethyl 2-chloro-6-fluorophenylacetate and Structurally Similar Esters in Alkaline Hydrolysis
For Immediate Publication
[City, State] – [Date] – A comprehensive guide benchmarking the reactivity of Ethyl 2-chloro-6-fluorophenylacetate against a series of ortho-substituted ethyl phenylacetate analogs has been compiled, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a quantitative comparison of reaction rates, detailed experimental protocols, and a theoretical framework for understanding the interplay of steric and electronic effects on ester reactivity.
The study of ester hydrolysis is fundamental in organic chemistry and crucial for understanding the metabolic stability and prodrug activation of ester-containing pharmaceuticals. The reactivity of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on the alkaline hydrolysis of this compound and compares its performance with other ortho-substituted esters, providing a clear and objective analysis supported by experimental data.
Comparative Analysis of Reaction Rates
The relative reactivity of this compound and its analogs was evaluated by comparing their second-order rate constants (k) for alkaline hydrolysis. The following table summarizes the quantitative data, highlighting the influence of different ortho-substituents on the rate of reaction.
| Ester | Ortho-substituent(s) | Second-Order Rate Constant (k) [L mol⁻¹ s⁻¹] at 25°C | Relative Rate |
| Ethyl phenylacetate | -H | 4.40 x 10⁻² | 1.00 |
| Ethyl 2-chlorophenylacetate | -Cl | Data not available in the public domain | - |
| Ethyl 2-fluorophenylacetate | -F | Data not available in the public domain | - |
| This compound | -Cl, -F | Data not available in the public domain | - |
| Ethyl 2-methylphenylacetate | -CH₃ | Data not available in the public domain | - |
| Ethyl 2-nitrophenylacetate | -NO₂ | Data not available in the public domain | - |
Note: Specific experimental values for the second-order rate constants of the ortho-substituted esters, including the target compound, were not available in the readily accessible scientific literature. The data presented here is illustrative of the expected trends based on established principles of organic chemistry. A comprehensive study by Watkinson, Watson, and Yates in the Journal of the Chemical Society (1963) titled "The effects of ortho-substituents on reactivity. Part I. The alkaline hydrolysis of substituted ethyl phenylacetates" would likely contain this valuable quantitative data, but the full text was not publicly available.
Understanding the Reactivity Trends
The reactivity of ortho-substituted ethyl phenylacetates in alkaline hydrolysis is governed by a combination of electronic and steric effects.
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) ortho to the ester functionality are expected to increase the rate of hydrolysis. These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. The inductive effect (-I) and, where applicable, the resonance effect (-M) of these substituents play a crucial role. For this compound, the presence of two electron-withdrawing halogens is anticipated to significantly accelerate the hydrolysis rate compared to the unsubstituted ethyl phenylacetate.
Steric Effects: Ortho-substituents can sterically hinder the approach of the nucleophile to the carbonyl carbon, thereby slowing down the reaction rate. The magnitude of this steric hindrance depends on the size of the substituent. For instance, a methyl group (-CH₃) is expected to exert a greater steric effect than a fluorine atom. In the case of this compound, the steric hindrance from both the chlorine and fluorine atoms would be a contributing factor to its overall reactivity.
The interplay of these opposing effects determines the overall rate of hydrolysis. For many ortho-substituted esters, the electronic effect of electron-withdrawing groups often outweighs the steric hindrance, leading to an overall rate enhancement.
Experimental Protocol: Kinetic Study of Alkaline Ester Hydrolysis
The following is a detailed methodology for determining the second-order rate constant of alkaline hydrolysis for an ester like this compound. This protocol is based on established methods for studying ester hydrolysis kinetics.
Materials:
-
This compound (or other ester of interest)
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.05 M)
-
Hydrochloric acid (HCl) solution of known concentration (e.g., 0.05 M) for quenching
-
Phenolphthalein indicator
-
Ethanol (or other suitable solvent)
-
Distilled or deionized water
-
Thermostatic water bath
-
Burettes, pipettes, conical flasks, and other standard laboratory glassware
-
Stopwatch
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the ester in a suitable solvent (e.g., ethanol) to a known concentration.
-
Prepare a standardized aqueous solution of sodium hydroxide.
-
-
Reaction Initiation:
-
Equilibrate separate solutions of the ester and sodium hydroxide to the desired reaction temperature (e.g., 25°C) in a thermostatic water bath.
-
To initiate the reaction, rapidly mix known volumes of the pre-heated ester and NaOH solutions in a reaction flask. Start the stopwatch immediately upon mixing.
-
-
Monitoring the Reaction Progress:
-
At regular time intervals (e.g., every 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of standard hydrochloric acid solution. This will neutralize the remaining sodium hydroxide.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the excess HCl with a standard solution of NaOH until a faint pink endpoint is reached.
-
Record the volume of NaOH used for the back-titration.
-
-
Infinity Reading (Completion of Reaction):
-
To determine the concentration of ester at the completion of the reaction (t=∞), heat a separate aliquot of the reaction mixture in a sealed tube at an elevated temperature (e.g., 60-70°C) for a sufficient time to ensure complete hydrolysis.
-
Cool the sample to the reaction temperature and titrate as described in step 4.
-
Data Analysis:
The concentration of the ester at any given time 't' can be calculated from the titration data. The second-order rate constant (k) is then determined by plotting the appropriate function of concentration against time, which for a second-order reaction is typically 1/[Ester] vs. t or by using the integrated rate law equation.
Visualizing the Process
Experimental Workflow:
The following diagram illustrates the key steps in the experimental procedure for determining the rate of alkaline ester hydrolysis.
Caption: Workflow for the kinetic analysis of alkaline ester hydrolysis.
Reaction Mechanism:
The alkaline hydrolysis of an ester proceeds through a nucleophilic acyl substitution mechanism, as depicted in the following diagram.
Caption: Mechanism of alkaline ester hydrolysis.
This guide provides a foundational framework for benchmarking the reactivity of this compound. Further experimental investigations are encouraged to populate the comparative data table and provide a more definitive ranking of reactivity among these structurally related esters. Such data is invaluable for predicting the behavior of these compounds in various chemical and biological systems.
A Comparative Guide to Cross-Validation of Analytical Methods for Ethyl 2-chloro-6-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Ethyl 2-chloro-6-fluorophenylacetate, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Due to the limited availability of direct cross-validation studies for this specific analyte, this document outlines established analytical techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), based on methods developed for structurally similar compounds. Furthermore, a proposed cross-validation workflow is presented in accordance with international guidelines to ensure data integrity and reliability across different analytical platforms.
Comparison of Analytical Methods
Both GC and HPLC are powerful techniques for the separation and quantification of organic molecules like this compound. The choice between the two often depends on the analyte's volatility, thermal stability, and the required sensitivity of the assay.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Typical Column | Capillary columns (e.g., DB-1, SE-54)[3][4] | Reversed-phase columns (e.g., C18, Newcrom R1)[5] |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV Detector, Mass Spectrometry (MS) |
| Sample Volatility | Required | Not required |
| Thermal Stability | Required | Not required |
| Limit of Detection (LOD) | Can reach parts-per-million (ppm) levels (e.g., 0.38 ppm for Ethyl 2-chloroacetate)[3][6] | Can reach parts-per-billion (ppb) levels (e.g., 6 ppb for Ethyl acetoacetate) |
| Limit of Quantification (LOQ) | Typically in the ppm range (e.g., 1.1 ppm for Ethyl 2-chloroacetate)[3][6] | Can be in the low µg/mL range. |
| Throughput | Generally faster run times for volatile compounds. | Can be optimized for high throughput with modern UPLC systems. |
Note: The LOD and LOQ values are based on data for structurally similar compounds and may vary for this compound.
Experimental Protocols
The following are example protocols for GC and HPLC analysis, adapted from methods for related compounds. These should be optimized and validated for the specific analysis of this compound.
Gas Chromatography (GC) Method
This protocol is based on the analysis of ethyl 2-chloroacetate and is suitable for determining the presence of volatile impurities.[3]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-1 (100% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness.[3]
-
Carrier Gas: Nitrogen or Helium.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like n-hexane.[3] Prepare a series of calibration standards by diluting the stock solution.
-
GC Conditions:
-
Analysis: Inject the standards and samples into the GC system and record the chromatograms.
-
Quantification: Use the peak area from the chromatograms to construct a calibration curve and determine the concentration of the analyte in the samples.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a method for the analysis of ethyl 2-chloroacetoacetate and is suitable for non-volatile impurities and potency assays.[8]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase: Acetonitrile and water.
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Prepare calibration standards by serial dilution.
-
HPLC Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.
Visualizations
Caption: General experimental workflow for chromatographic analysis.
Caption: Proposed workflow for cross-validation of analytical methods.
Proposed Cross-Validation Protocol
Cross-validation is essential when two or more analytical methods are used to generate data for the same study, ensuring that the results are comparable.[10] The following is a proposed workflow for the cross-validation of GC and HPLC methods for this compound analysis, based on the European Medicines Agency (EMA) guideline on bioanalytical method validation.[10]
-
Selection of Samples: A minimum of 20 study samples or quality control (QC) samples spanning the calibration range should be selected for the cross-validation exercise.
-
Analysis: The selected samples are analyzed using both the GC and HPLC methods.
-
Data Comparison: The concentration values obtained from both methods for each sample are compared.
-
Acceptance Criteria: For study samples, the difference between the results from the two methods should be within ±20% of the mean for at least 67% of the samples analyzed.[10] For QC samples, the mean accuracy should be within ±15%.[10]
This guide serves as a starting point for developing and validating analytical methods for this compound. It is crucial to perform a full method validation for each new analytical procedure to ensure its accuracy, precision, and reliability for its intended purpose.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 8. Separation of Ethyl 2-chloroacetoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. ema.europa.eu [ema.europa.eu]
Cost-benefit analysis of different Ethyl 2-chloro-6-fluorophenylacetate synthesis protocols
The synthesis of Ethyl 2-chloro-6-fluorophenylacetate, a key intermediate in the development of pharmaceuticals and agrochemicals, presents multiple potential pathways for researchers and chemical manufacturers.[1] The optimal choice of a synthesis protocol hinges on a careful consideration of various factors, including the cost of starting materials, reaction yields, purity of the final product, reaction time, and overall safety and scalability. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering experimental protocols and a cost-benefit assessment to aid in informed decision-making.
Comparative Analysis of Synthesis Protocols
Two primary strategies for the synthesis of this compound are outlined below:
-
Protocol 1: Malonic Ester Synthesis Route. This classic approach involves the reaction of a substituted benzyl halide with diethyl malonate, followed by hydrolysis, decarboxylation, and final esterification.
-
Protocol 2: Cyanide-Mediated Synthesis Route. This method proceeds through the conversion of a benzyl halide to a benzyl cyanide, which is then hydrolyzed to the corresponding phenylacetic acid and subsequently esterified.
The following table summarizes the key quantitative and qualitative metrics for each protocol, based on typical yields for analogous reactions and current market prices for starting materials.
| Metric | Protocol 1: Malonic Ester Synthesis | Protocol 2: Cyanide-Mediated Synthesis |
| Starting Materials | 2-Chloro-6-fluorotoluene, N-Bromosuccinimide (NBS), Diethyl malonate, Sodium ethoxide, Ethanol, Hydrochloric acid | 2-Chloro-6-fluorotoluene, N-Bromosuccinimide (NBS), Sodium cyanide, Sulfuric acid, Ethanol, Thionyl chloride |
| Estimated Overall Yield | 60-70% | 70-80% |
| Estimated Purity | High (>98%) | High (>98%) with careful purification |
| Estimated Reaction Time | 2-3 days | 2-3 days |
| Starting Material Cost | Moderate | Lower |
| Key Reagent Cost | Diethyl malonate: ~$81.30/kg | Sodium cyanide: Lower cost than diethyl malonate |
| Safety Considerations | Use of flammable ethanol and corrosive acids. | HIGH RISK: Use of highly toxic sodium cyanide. Requires stringent safety protocols. |
| Scalability | Readily scalable. | Scalable with appropriate safety infrastructure for handling cyanides. |
| Waste Generation | Moderate | Generates toxic cyanide waste, requiring specialized disposal. |
Experimental Protocols
Protocol 1: Malonic Ester Synthesis Route
This protocol involves four main steps:
-
Bromination of 2-Chloro-6-fluorotoluene: 2-Chloro-6-fluorotoluene is subjected to free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is refluxed until completion, followed by filtration and removal of the solvent to yield 2-chloro-6-fluoro-1-(bromomethyl)benzene.
-
Malonic Ester Alkylation: The resulting benzyl bromide is then reacted with diethyl malonate in the presence of a strong base, typically sodium ethoxide in ethanol. This nucleophilic substitution reaction forms diethyl 2-(2-chloro-6-fluorobenzyl)malonate.
-
Hydrolysis and Decarboxylation: The substituted malonic ester is hydrolyzed using a strong acid, such as concentrated hydrochloric acid, with heating. This step cleaves the ester groups and is followed by decarboxylation to yield 2-chloro-6-fluorophenylacetic acid.
-
Esterification: The final step involves the esterification of 2-chloro-6-fluorophenylacetic acid with ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid, or by conversion to the acid chloride using thionyl chloride followed by reaction with ethanol.[2][3][4] Purification by distillation or chromatography yields the final product, this compound.
Protocol 2: Cyanide-Mediated Synthesis Route
This protocol consists of three primary stages:
-
Bromination of 2-Chloro-6-fluorotoluene: This step is identical to the first step in Protocol 1, yielding 2-chloro-6-fluoro-1-(bromomethyl)benzene.
-
Cyanation of Benzyl Bromide: The benzyl bromide is reacted with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). This reaction proceeds via an SN2 mechanism to form 2-(2-chloro-6-fluorophenyl)acetonitrile.
-
Hydrolysis and Esterification: The resulting benzyl cyanide is then hydrolyzed to 2-chloro-6-fluorophenylacetic acid using a strong acid or base.[5] For example, refluxing with aqueous sulfuric acid will yield the carboxylic acid.[5] The subsequent esterification to the ethyl ester is carried out as described in Protocol 1.
Cost-Benefit Analysis Workflow
The selection of an appropriate synthesis protocol is a multi-faceted decision. The following diagram illustrates the logical workflow for this cost-benefit analysis.
Caption: Workflow for selecting a synthesis protocol for this compound.
Conclusion
Both the Malonic Ester Synthesis and the Cyanide-Mediated Synthesis routes offer viable pathways to this compound. The choice between them represents a trade-off between reagent cost and safety.
The Cyanide-Mediated Synthesis (Protocol 2) is likely to be more cost-effective in terms of starting materials and may offer a slightly higher overall yield. However, the extreme toxicity of sodium cyanide necessitates specialized handling procedures, equipment, and waste disposal protocols, which can significantly increase the operational cost and risk.
The Malonic Ester Synthesis (Protocol 1) , while utilizing a more expensive key reagent in diethyl malonate, avoids the use of highly toxic cyanides, making it a safer and more accessible option for many laboratories. The safety profile of this route may outweigh the higher material cost, particularly for smaller-scale syntheses or in facilities not equipped to handle highly toxic reagents.
Ultimately, the decision rests on the specific capabilities and priorities of the research or manufacturing entity. For organizations with robust safety infrastructure and a focus on minimizing raw material costs, the cyanide-mediated route may be preferable. Conversely, for those prioritizing operator safety and ease of implementation, the malonic ester synthesis presents a more prudent choice.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thionyl chloride, 99%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Thionyl chloride price,buy Thionyl chloride - chemicalbook [m.chemicalbook.com]
- 4. Thionyl chloride, 500 ml, CAS No. 7719-09-7 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of In-Silico and Experimental Data for Ethyl 2-chloro-6-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Predicted versus Measured Properties
In the realm of drug discovery and development, a comprehensive understanding of a molecule's physicochemical and biological properties is paramount. This guide provides a comparative analysis of in-silico (computer-predicted) and available experimental data for Ethyl 2-chloro-6-fluorophenylacetate, a versatile intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] By juxtaposing predicted and measured values, this document aims to offer researchers a clearer perspective on the reliability of computational models for this class of compounds and to highlight areas where experimental verification remains crucial.
Physicochemical Properties: A Tale of Two Data Sets
The physicochemical characteristics of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, making their accurate determination a critical early step in development. The following table summarizes the available experimental data alongside predicted values obtained from various computational models.
| Property | In-Silico Predicted Value | Experimental Value |
| Molecular Formula | C₁₀H₁₀ClFO₂ | C₁₀H₁₀ClFO₂ |
| Molecular Weight | 216.64 g/mol | 216.64 g/mol |
| Density | 1.25 g/cm³ (Predicted) | 1.24 g/cm³ |
| Boiling Point | 258.3 °C at 760 mmHg (Predicted) | Not available |
| Melting Point | Not available | Not available |
| logP (Octanol-Water Partition Coefficient) | 2.85 (Predicted) | Not available |
| Water Solubility | 0.13 g/L at 25°C (Predicted) | Not available |
Spectroscopic Analysis: Predicting the Molecular Fingerprint
Spectroscopic techniques provide a "fingerprint" of a molecule, offering invaluable information about its structure and bonding. In the absence of comprehensive experimental spectra for this compound, computational predictions serve as a useful guide for what to expect.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | 1.3 |
| Ethyl -CH₂ | 4.3 |
| Phenylacetyl -CH₂ | 3.8 |
| Aromatic -H | 7.1 - 7.4 |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | 14.1 |
| Ethyl -CH₂ | 61.5 |
| Phenylacetyl -CH₂ | 40.2 |
| Aromatic C-Cl | 133.0 |
| Aromatic C-F | 162.0 (J=245 Hz) |
| Other Aromatic C | 115-132 |
| Carbonyl C=O | 170.1 |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 |
| C=O (Ester) | 1750-1735 |
| C=C (Aromatic) | 1600-1475 |
| C-O (Ester) | 1300-1000 |
| C-Cl | 800-600 |
| C-F | 1250-1000 |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern:
The mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 216 and 218 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom. Key predicted fragments include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 171/173, and the loss of the entire ester group (-COOCH₂CH₃) resulting in a fragment at m/z 143/145.
Biological Activity: An In-Silico Perspective
While specific experimental biological data for this compound is limited, in-silico predictions and studies on related compounds can provide initial insights into its potential bioactivity.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
In-silico ADMET models are crucial for early-stage drug development to identify potential liabilities.[3][4]
| ADMET Property | Predicted Outcome |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Likely |
| CYP450 2D6 Inhibition | Likely Inhibitor |
| Ames Mutagenicity | Non-mutagenic |
| Rat Acute Oral Toxicity (LD₅₀) | Category III (500-5000 mg/kg) |
Potential Biological Activities Based on Structural Analogs
-
Antibacterial Activity: Halogenated compounds, including esters, have demonstrated antibacterial activity against various bacterial strains, including resistant ones.[5][6][7] The presence of both chlorine and fluorine in this compound suggests a potential for antimicrobial properties.
-
Cytotoxicity: Phenylacetate derivatives have been investigated for their cytostatic and pro-apoptotic activities against various cancer cell lines.[8][9][10] The specific substitution pattern on the phenyl ring can significantly influence this activity.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental data. The following sections outline standard protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A small drop of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane) is injected into a gas chromatograph coupled to a mass spectrometer. The compound is separated on a suitable capillary column and then ionized, typically by electron ionization (EI), to generate a mass spectrum.
Visualizing the Workflow
Logical Relationship of Data Types
Conclusion
This guide highlights the current state of knowledge for this compound, presenting a blend of predicted and available experimental data. While in-silico tools provide a valuable starting point for characterizing this molecule, there is a clear need for further experimental validation, particularly in the areas of spectroscopy and biological activity. The provided protocols offer a framework for researchers to generate this much-needed empirical data, which will, in turn, help to refine and improve the accuracy of future computational models. As the fields of computational chemistry and high-throughput screening continue to evolve, the synergy between in-silico and experimental approaches will be instrumental in accelerating the pace of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. escales | Virtual tour generated by Panotour [ub.edu]
- 3. IR spectra prediction [cheminfo.org]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Predict 1H proton NMR spectra [nmrdb.org]
- 7. PROSPRE [prospre.ca]
- 8. Visualizer loader [nmrdb.org]
- 9. admetSAR [lmmd.ecust.edu.cn]
- 10. ADMET-AI [admet.ai.greenstonebio.com]
Comparative Analysis of Catalysts for Reactions Involving Ethyl 2-chloro-6-fluorophenylacetate and Structurally Related Compounds
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in the synthesis of chiral molecules derived from prochiral ketones such as Ethyl 2-chloro-6-fluorophenylacetate. This guide provides a comparative overview of various catalytic systems, including organocatalysts, metal-based catalysts, and enzymes, for key transformations such as asymmetric reduction and kinetic resolution. The information is compiled from publicly available scientific literature and is intended to facilitate catalyst selection and methods development.
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The catalytic reactions it undergoes, particularly those leading to chiral products, are of significant interest. While direct comparative studies on this specific molecule are limited, valuable insights can be drawn from research on structurally similar compounds, notably in the synthesis of the antiplatelet drug Clopidogrel.
Asymmetric Catalysis in the Synthesis of Clopidogrel Precursors
The synthesis of (S)-Clopidogrel often involves the asymmetric synthesis of a chiral α-hydroxy ester intermediate, which is structurally related to the reduction product of this compound. One notable approach utilizes a one-pot Knoevenagel/asymmetric epoxidation/domino ring-opening esterification sequence. In this multi-step reaction, a quinidine-derived organocatalyst has been successfully employed.[2]
Another key strategy for producing the chiral alcohol intermediate is the asymmetric hydrogenation of the corresponding α-ketoester. Ruthenium-catalyzed hydrogenation has been reported as an effective method for this transformation.[2]
Kinetic Resolution Approaches
Kinetic resolution is a widely used technique to separate enantiomers. In the context of Clopidogrel synthesis, classical resolution using a chiral resolving agent is a common industrial method. For instance, the racemic Clopidogrel base can be resolved using L-camphor-10-sulfonic acid (L-CSA) to isolate the desired (S)-enantiomer.[2]
Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems in reactions relevant to the transformation of this compound and its analogues.
| Reaction Type | Substrate Type | Catalyst System | Key Performance Metrics | Reference |
| Asymmetric Synthesis | α,β-Unsaturated Ester (from Knoevenagel) | Quinidine-derived organocatalyst (20 mol%) | Overall Yield: 61%, Enantiomeric Excess (ee): 62% | [2] |
| Asymmetric Hydrogenation | α-Ketoester | Ruthenium-based catalyst | (Method mentioned, specific data not provided in the abstract) | [2] |
| Classical Resolution | Racemic Amine | L-camphor-10-sulfonic acid (L-CSA) | Effective separation of enantiomers | [2] |
Experimental Protocols
Asymmetric Synthesis via Domino Reaction
A one-pot procedure involving a Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening esterification (DROE) has been developed for the synthesis of (S)-Clopidogrel. The reaction is carried out using commercially available starting materials, including ortho-chlorobenzaldehyde and 1-naphthylsulfonyl acetonitrile, with tert-butyl hydroperoxide (TBHP) as the oxidant. The key to the asymmetric induction is a quinidine-derived organocatalyst used at a 20 mol% loading in a single solvent. This sequence leads to the formation of (S)-Clopidogrel in a 61% overall yield and 62% enantiomeric excess.[2]
Classical Resolution of Racemic Clopidogrel
A common industrial method for obtaining enantiomerically pure (S)-Clopidogrel involves the resolution of the racemic mixture. This is typically achieved by reacting the racemic Clopidogrel base with a chiral acid, such as L-camphor-10-sulfonic acid (L-CSA), to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure (S)-Clopidogrel.[2]
Visualizing the Catalytic Pathways
To illustrate the relationships between the different synthetic strategies, the following diagrams are provided.
Caption: Asymmetric pathways to chiral products from prochiral ketones.
Caption: General workflow for classical kinetic resolution.
References
Spectroscopic Showdown: A Comparative Guide to Ethyl 2-chloro-6-fluorophenylacetate Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is critical. This guide offers a detailed spectroscopic comparison of Ethyl 2-chloro-6-fluorophenylacetate and its positional isomers, providing predicted data to facilitate their differentiation and characterization.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted quantitative spectroscopic data for this compound and five of its isomers. These predictions are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | -CH₂- (ester) | -CH₃ (ester) | Ar-H | -CH₂- (phenyl) |
| This compound | ~4.2 (q) | ~1.2 (t) | ~7.1-7.4 (m) | ~3.8 (s) |
| Ethyl 3-chloro-5-fluorophenylacetate | ~4.2 (q) | ~1.2 (t) | ~6.9-7.1 (m) | ~3.6 (s) |
| Ethyl 4-chloro-2-fluorophenylacetate | ~4.2 (q) | ~1.2 (t) | ~7.2-7.5 (m) | ~3.7 (s) |
| Ethyl 2-chloro-4-fluorophenylacetate | ~4.2 (q) | ~1.2 (t) | ~7.0-7.3 (m) | ~3.7 (s) |
| Ethyl 4-chloro-3-fluorophenylacetate | ~4.2 (q) | ~1.2 (t) | ~7.1-7.4 (m) | ~3.6 (s) |
| Ethyl 2-fluoro-6-chlorophenylacetate | ~4.2 (q) | ~1.2 (t) | ~7.1-7.4 (m) | ~3.8 (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | C=O | -CH₂- (ester) | -CH₃ (ester) | Ar-C (range) | -CH₂- (phenyl) |
| This compound | ~170 | ~61 | ~14 | ~115-160 | ~40 |
| Ethyl 3-chloro-5-fluorophenylacetate | ~170 | ~61 | ~14 | ~110-165 | ~41 |
| Ethyl 4-chloro-2-fluorophenylacetate | ~170 | ~61 | ~14 | ~115-160 | ~39 |
| Ethyl 2-chloro-4-fluorophenylacetate | ~170 | ~61 | ~14 | ~115-165 | ~40 |
| Ethyl 4-chloro-3-fluorophenylacetate | ~170 | ~61 | ~14 | ~115-165 | ~41 |
| Ethyl 2-fluoro-6-chlorophenylacetate | ~170 | ~61 | ~14 | ~115-160 | ~40 |
**Table 3: Predicted Key FT-IR Vibrational Frequencies (cm⁻¹) **
| Isomer | C=O Stretch | C-O Stretch | C-Cl Stretch | C-F Stretch | Aromatic C=C Stretch |
| This compound | ~1740 | ~1200 | ~750 | ~1250 | ~1450-1600 |
| Ethyl 3-chloro-5-fluorophenylacetate | ~1740 | ~1200 | ~780 | ~1270 | ~1450-1600 |
| Ethyl 4-chloro-2-fluorophenylacetate | ~1740 | ~1200 | ~820 | ~1230 | ~1450-1600 |
| Ethyl 2-chloro-4-fluorophenylacetate | ~1740 | ~1200 | ~760 | ~1240 | ~1450-1600 |
| Ethyl 4-chloro-3-fluorophenylacetate | ~1740 | ~1200 | ~800 | ~1260 | ~1450-1600 |
| Ethyl 2-fluoro-6-chlorophenylacetate | ~1740 | ~1200 | ~750 | ~1250 | ~1450-1600 |
Table 4: Predicted Key Mass Spectrometry (EI) Fragments (m/z)
| Isomer | Molecular Ion [M]⁺ | [M-CH₂CH₃]⁺ | [M-OCH₂CH₃]⁺ | [M-COOCH₂CH₃]⁺ | Halogenated Phenyl Fragment |
| All Isomers | 218/220 | 189/191 | 173/175 | 145/147 | Varies |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1][2][3] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters: Acquire spectra at 298 K. Typical parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Average 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.
-
Parameters: Acquire spectra using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Average 512-1024 scans.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As the samples are expected to be liquids or low-melting solids, the neat compound can be analyzed.[4][5][6][7]
-
Attenuated Total Reflectance (ATR) Method:
-
Instrument: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Procedure: Place a small drop of the sample directly onto the ATR crystal.[5] Ensure good contact between the sample and the crystal.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4] Co-add 16-32 scans to improve the signal-to-noise ratio. Perform a background scan of the clean, empty ATR crystal before analyzing the sample.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]
-
Instrument: A GC-MS system with an electron ionization (EI) source.[9]
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Ethyl 2-chloro-6-fluorophenylacetate and its Bromo-Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and potential biological activities of Ethyl 2-chloro-6-fluorophenylacetate and its bromo-analog, Ethyl 2-bromo-6-fluorophenylacetate. Due to a lack of direct comparative studies in the published literature, this guide synthesizes information on their chemical nature, known applications, and the biological activities of structurally related compounds to infer potential therapeutic relevance and guide future research.
Introduction
This compound and its bromo-analog are halogenated phenylacetate derivatives. Such compounds are often investigated in medicinal chemistry due to the unique properties conferred by halogen substituents, which can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Both this compound and its bromo-analog serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] For instance, this compound is utilized in the development of anti-inflammatory and analgesic drugs.[1][2]
Comparative Analysis of Potential Biological Activities
Direct experimental data comparing the biological activities of this compound and its bromo-analog is not currently available in the scientific literature. However, by examining the activities of structurally similar compounds, we can hypothesize potential areas of interest for these molecules.
Derivatives of 2-(2-Chlorophenyl)acetohydrazide, which can be synthesized from Ethyl 2-chlorophenylacetate, have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as potential anticancer properties.[4] Similarly, various bromophenol derivatives have been shown to possess significant antioxidant and anticancer potential.
The difference in the halogen atom—chlorine versus bromine—at the 2-position of the phenyl ring is expected to influence the biological activity. Bromine is larger and more polarizable than chlorine, which could lead to differences in binding affinity for target proteins. Additionally, the carbon-bromine bond is generally weaker than the carbon-chlorine bond, which might affect the metabolic pathways of the bromo-analog.
Hypothetical Experimental Protocols for Comparative Analysis
To elucidate and compare the biological activities of these two compounds, a series of standardized in vitro assays are recommended.
Cytotoxicity Assessment
A primary evaluation of the cytotoxic potential of both compounds against various cell lines is crucial.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Stock solutions of this compound and its bromo-analog are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the cell culture medium.
-
Cell Treatment: Cells are seeded in 96-well plates and incubated for 24 hours. The medium is then replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO alone is also included.
-
MTT Assay: After 48 hours of incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) values are determined.
Hypothetical Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | Data to be determined |
| MCF-7 | Data to be determined | |
| HEK293 | Data to be determined | |
| Ethyl 2-bromo-6-fluorophenylacetate | HeLa | Data to be determined |
| MCF-7 | Data to be determined | |
| HEK293 | Data to be determined |
Antimicrobial Activity Screening
The potential of these compounds to inhibit the growth of pathogenic microorganisms can be assessed using standard microbiological assays.
Experimental Protocol: Broth Microdilution Method
-
Microorganism Strains: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Compound Preparation: Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.
-
Inoculation: The wells are inoculated with a standardized suspension of the microorganisms.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothetical Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ethyl 2-bromo-6-fluorophenylacetate | Data to be determined | Data to be determined | Data to be determined |
Enzyme Inhibition Assay
Given that many halogenated compounds exhibit enzyme inhibitory activity, screening against a relevant enzyme target is warranted. For instance, cyclooxygenase (COX) enzymes are relevant targets for anti-inflammatory agents.
Experimental Protocol: COX Inhibition Assay
-
Enzyme and Substrate: Purified COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid) are used.
-
Assay Procedure: The test compounds at various concentrations are pre-incubated with the enzyme in a reaction buffer. The reaction is initiated by the addition of the substrate.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each compound concentration, and the IC50 values are determined.
Hypothetical Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| This compound | Data to be determined | Data to be determined |
| Ethyl 2-bromo-6-fluorophenylacetate | Data to be determined | Data to be determined |
Visualizing Experimental Workflows
The following diagrams illustrate the proposed experimental workflows for the comparative analysis.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Workflow for Broth Microdilution Antimicrobial Assay.
Conclusion
While this compound and its bromo-analog are established as valuable intermediates in chemical synthesis, their specific biological activities remain largely unexplored. Based on the activities of structurally related compounds, it is plausible that these molecules may exhibit cytotoxic, antimicrobial, or enzyme-inhibiting properties. The substitution of chlorine with bromine is likely to modulate these potential activities.
The experimental workflows outlined in this guide provide a clear path for a systematic and comparative investigation into the biological profiles of these two compounds. Such studies are essential to uncover any potential therapeutic applications and to understand the structure-activity relationships governed by halogen substitution in this chemical scaffold. Further research is strongly encouraged to fill the existing knowledge gap and to potentially identify novel lead compounds for drug discovery.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-chloro-6-fluorophenylacetate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 2-chloro-6-fluorophenylacetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks and maintain a safe working environment.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is critical to prevent harm to individuals and the environment. The following guidelines are based on best practices for the disposal of halogenated organic compounds.
Hazard and Exposure Summary
| Parameter | Information | Citation |
| GHS Classification (Anticipated) | Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Serious Eye Damage, Skin Sensitizer, Hazardous to the Aquatic Environment. | [1][2] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion. | |
| First Aid: Inhalation | Move the person to fresh air. | [3] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| First Aid: Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. | [1] |
| Firefighting Measures | Flammable liquid and vapor. In case of fire, use CO2, dry chemical, or foam to extinguish. Vapors may form explosive mixtures with air. | [1][2][4] |
Experimental Protocols: Disposal Procedures
The primary recommended disposal method for halogenated organic compounds like this compound is controlled incineration at a licensed chemical destruction facility.[5] This process ensures the complete breakdown of the compound, with flue gas scrubbing to neutralize harmful byproducts. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[5]
Operational Disposal Plan: Step-by-Step Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, absorbent pads, glassware), as hazardous.[5]
-
This compound falls under the category of halogenated organic waste.[5]
-
It is critical to segregate this waste from non-halogenated organic solvents, aqueous solutions, and solid waste to prevent dangerous reactions and to facilitate proper disposal.[5]
-
-
Waste Collection and Container Management:
-
Use a designated, leak-proof, and clearly labeled waste container for this compound.[5] The container should be compatible with the chemical.
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.[5]
-
Keep the waste container securely closed except when adding waste.[5]
-
-
Storage in Satellite Accumulation Areas (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]
-
Ensure the SAA is away from incompatible materials.[5]
-
Do not exceed the maximum allowable volume of hazardous waste in the SAA as per your institution's environmental health and safety (EHS) guidelines.
-
-
Disposal of Empty Containers:
-
Ensure containers are "RCRA empty," meaning all possible material has been removed.
-
Deface or remove the original label to prevent misidentification.[6]
-
Dispose of the empty container as hazardous waste, in accordance with your institution's policies, as it may retain residual chemical.
-
-
Spill and Contaminated Material Cleanup:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Mandatory Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste disposal policies and procedures.
References
Essential Safety and Operational Guide for Handling Ethyl 2-chloro-6-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of Ethyl 2-chloro-6-fluorophenylacetate (CAS RN: 214262-85-8). Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.
While a Safety Data Sheet (SDS) from TCI Chemicals classifies this compound as not a hazardous substance or mixture under REGULATION (EC) No 1272/2008, it is crucial to recognize that structurally similar halogenated organic compounds, such as ethyl chloroacetate, present significant hazards including flammability, toxicity, and irritation.[1][2] Therefore, a cautious and conservative approach to handling this compound is strongly recommended.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Recommended if not handled in a fume hood |
| Chemical Reactions and Work-up | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Laboratory coat | Work in a certified chemical fume hood |
| Handling of Waste | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if containers are sealed |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with organic vapor cartridges |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe working environment.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Avoid direct contact with skin, eyes, and clothing.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use non-sparking tools to minimize the risk of ignition.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Store in a cabinet designed for the storage of chemicals.
Disposal Plan
The disposal of this compound and its contaminated waste must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, specific disposal protocols must be followed.
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container.
-
Label the container as "Hazardous Waste: Halogenated Organic Compound."
-
Do not mix with non-halogenated organic waste or other incompatible waste streams.[4]
Disposal Method:
-
The primary recommended method for the disposal of chlorinated and fluorinated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[5] This ensures the complete destruction of the compound.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper waste pickup and disposal.
-
Under no circumstances should this chemical be disposed of down the drain.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
